Hpk1-IN-34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N4O2S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-[3-[[2-amino-5-(2-piperidin-4-yl-1,3-thiazol-5-yl)-3-pyridinyl]oxymethyl]phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C25H28N4O2S/c1-25(2,30)9-6-17-4-3-5-18(12-17)16-31-21-13-20(14-28-23(21)26)22-15-29-24(32-22)19-7-10-27-11-8-19/h3-5,12-15,19,27,30H,7-8,10-11,16H2,1-2H3,(H2,26,28) |
InChI Key |
MKDLEIMJLNBFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCNCC4)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-34: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1] Expressed predominantly in hematopoietic cells, HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade, attenuating T-cell activation, proliferation, and cytokine production.[2][3] Its role in dampening the anti-tumor immune response has positioned HPK1 as a promising therapeutic target in immuno-oncology.[2] Small molecule inhibitors of HPK1, such as Hpk1-IN-34, are being investigated for their potential to enhance T-cell-mediated anti-cancer immunity.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound in T-cells, including its biochemical and cellular activities, and detailed protocols for its characterization.
Core Mechanism of Action: Releasing the Brakes on T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated that leads to T-cell activation. HPK1 functions as a key negative feedback regulator in this process. Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thereby dampening the TCR signal and attenuating the T-cell response.[3]
This compound is a potent inhibitor of the kinase activity of HPK1.[4] By blocking HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76. This action sustains the downstream signaling from the TCR, leading to enhanced T-cell activation, increased proliferation, and greater production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][6]
Furthermore, HPK1 is implicated in the immunosuppressive tumor microenvironment. Factors such as prostaglandin E2 (PGE2) and adenosine can activate the cAMP-PKA pathway, which in turn activates HPK1, contributing to T-cell dysfunction.[1] Small molecule inhibitors of HPK1 have been shown to reverse this immunosuppression.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a hematopoietic cell-restricted serine/threonine kinase that has emerged as a critical negative regulator of immune responses.[1][2] Predominantly expressed in T cells, B cells, and dendritic cells (DCs), HPK1 functions as an intracellular checkpoint, dampening signaling pathways downstream of the T cell receptor (TCR) and B cell receptor (BCR).[2][3] Its inhibitory role in immune cell activation, proliferation, and effector function has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity and potentially treating chronic infections.[3][4] This technical guide provides an in-depth overview of the biological function of HPK1 in immune regulation, detailing its signaling pathways, its impact on various immune cell subsets, and relevant experimental methodologies for its study.
HPK1 Signaling Pathways
HPK1 is a key node in the signaling cascades initiated by antigen receptor engagement in lymphocytes. Its activation and downstream effects are tightly regulated, primarily serving to attenuate the strength and duration of the immune response.
T Cell Receptor (TCR) Signaling
Upon T cell receptor (TCR) engagement, a series of phosphorylation events leads to the recruitment and activation of HPK1.[5] Activated HPK1 then phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) and Gads (GRB2-related adapter protein 2).[2][5]
The phosphorylation of SLP-76 at Serine 376 by HPK1 creates a binding site for 14-3-3 proteins.[5] This interaction is thought to induce a conformational change in SLP-76, leading to its dissociation from the LAT (Linker for Activation of T cells) signalosome.[2][5] The disruption of this critical signaling complex ultimately dampens downstream pathways, including the activation of PLCγ1, calcium mobilization, and the MAPK/ERK pathway.[2] This leads to reduced T cell activation and proliferation.[2]
Caption: HPK1-mediated negative regulation of TCR signaling.
B Cell Receptor (BCR) Signaling
HPK1 also acts as a negative regulator of B cell activation.[2] Similar to its role in T cells, HPK1 is activated downstream of the BCR and phosphorylates a key adaptor protein, in this case, B cell linker protein (BLNK), the B cell homolog of SLP-76.[5] This phosphorylation event leads to the attenuation of downstream signaling pathways, including the MAPK and NF-κB pathways, resulting in reduced B cell proliferation and activation.[2][6]
Role of HPK1 in Immune Cell Subsets
The inhibitory function of HPK1 extends across several key immune cell populations, impacting both the initiation and the effector phases of the immune response.
T Cells
In conventional T cells, the absence or inhibition of HPK1 leads to hyper-responsiveness to TCR stimulation.[2] This is characterized by enhanced proliferation, increased production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α, and sustained calcium flux.[2][7] HPK1 knockout or kinase-dead T cells have demonstrated superior anti-tumor activity in preclinical models.[7][8]
Regulatory T Cells (Tregs)
The role of HPK1 in regulatory T cells (Tregs) is multifaceted. While HPK1 knockout mice have an increased number of Tregs, these Tregs exhibit reduced suppressive function.[9][10] HPK1-deficient Tregs have an altered cytokine profile, uncharacteristically producing pro-inflammatory cytokines like IFN-γ and IL-2 upon stimulation.[9][10] This suggests that HPK1 is crucial for maintaining the suppressive phenotype and stability of Tregs.[9]
Dendritic Cells (DCs)
In dendritic cells, HPK1 acts as a negative regulator of maturation and activation.[11] HPK1-deficient bone marrow-derived DCs (BMDCs) show increased expression of co-stimulatory molecules like CD80 and CD86 upon maturation stimuli.[2][11] They also produce higher levels of pro-inflammatory cytokines, including IL-12, and exhibit an enhanced capacity to stimulate T cell proliferation.[2][11]
B Cells
As mentioned in the signaling section, HPK1 negatively regulates BCR-induced B cell activation.[2] HPK1-deficient B cells display hyper-proliferation and enhanced activation of downstream signaling pathways upon BCR ligation.[6] This can lead to increased antibody production.[6]
Quantitative Data on HPK1 Function
The following tables summarize quantitative data from studies investigating the impact of HPK1 deficiency or inhibition on immune cell function.
Table 1: Effect of HPK1 Knockout/Inhibition on T Cell Cytokine Production
| Cytokine | Cell Type | Condition | Fold Change (HPK1 KO/KD vs. WT) or EC50 | Reference |
| IL-2 | Murine T cells | anti-CD3/CD28 stimulation | ~2-4 fold increase | [12][13] |
| IL-2 | Human primary T cells | HPK1 inhibitor | EC50 = 1.5 nM | [14] |
| IFN-γ | Human CD8+ T cells | HPK1 inhibitor | Concentration-dependent increase | [15] |
| IFN-γ | Murine Tregs | anti-CD3/CD28 stimulation | Significantly increased | [9][16] |
| TNF-α | Murine T cells | anti-CD3/CD28 stimulation | Increased production | [12] |
Table 2: Effect of HPK1 Knockout on Dendritic Cell Activation Markers
| Marker | Cell Type | Condition | Observation | Reference |
| CD80 | Murine BMDCs | LPS stimulation | Higher expression | [2][11] |
| CD86 | Murine BMDCs | LPS stimulation | Higher expression | [2][11] |
| I-A/I-E (MHC-II) | Murine BMDCs | LPS stimulation | Higher expression | [11] |
Table 3: Effect of HPK1 Knockout on B Cell Activation
| Parameter | Cell Type | Condition | Observation | Reference |
| Proliferation | Murine B cells | anti-IgM stimulation | Significantly enhanced | [1][6] |
| CD69 Expression | Murine B cells | anti-IgM stimulation | Significantly increased | [1][6] |
| CD25 Expression | Murine B cells | anti-IgM stimulation | Significantly increased | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of HPK1 function. Below are outlines for key experimental protocols.
HPK1 Kinase Assay
This assay measures the enzymatic activity of HPK1 and is essential for screening potential inhibitors.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the kinase activity.
Materials:
-
HPK1 enzyme
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Kinase Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound (potential HPK1 inhibitor) in DMSO.
-
In a 384-well plate, add 1 µl of the test compound or DMSO (for control).
-
Add 2 µl of HPK1 enzyme solution.
-
Add 2 µl of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the HPK1 kinase activity. The IC50 value for an inhibitor can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical HPK1 kinase assay.
Immunoprecipitation of HPK1 and SLP-76
This technique is used to study the interaction between HPK1 and its substrate SLP-76.
Principle: An antibody specific to a target protein (e.g., SLP-76) is used to pull that protein out of a cell lysate, along with any proteins that are bound to it (e.g., HPK1). The precipitated proteins are then analyzed by Western blotting.
Materials:
-
Jurkat T cells (or other relevant cell line)
-
Stimulating antibody (e.g., anti-CD3)
-
Lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-SLP-76)
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-HPK1, anti-SLP-76)
Procedure:
-
Culture Jurkat T cells and stimulate with anti-CD3 antibody for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-SLP-76 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with anti-HPK1 and anti-SLP-76 antibodies to detect the co-immunoprecipitated proteins.
Flow Cytometry for T Cell Activation Markers
This method is used to quantify the expression of cell surface markers associated with T cell activation.
Principle: Fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD69, CD25) are used to label T cells. A flow cytometer then detects the fluorescence of individual cells, allowing for the quantification of the percentage of cells expressing the marker and the intensity of expression.
Materials:
-
Primary T cells or a T cell line
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies)
-
Fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8, CD69, CD25)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate T cells from peripheral blood or use a cultured T cell line.
-
Stimulate the T cells with anti-CD3/CD28 antibodies for the desired time in a culture plate.
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer and add the cocktail of fluorochrome-conjugated antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
Data Analysis: The data is analyzed using flow cytometry software. Cells are gated based on forward and side scatter to select for live, single cells. T cell populations (e.g., CD4+, CD8+) are then identified, and the expression of activation markers (e.g., CD69, CD25) is quantified as the percentage of positive cells and the mean fluorescence intensity (MFI).
Caption: General workflow for flow cytometric analysis of T cell activation markers.
Conclusion and Future Directions
HPK1 is a well-established negative regulator of immune cell activation, playing a pivotal role in modulating the signaling thresholds in T cells, B cells, and dendritic cells. Its function as an intracellular immune checkpoint makes it a highly attractive target for therapeutic intervention, particularly in the field of immuno-oncology. The development of small molecule inhibitors of HPK1 has shown promise in preclinical studies, demonstrating the potential to enhance anti-tumor T cell responses, both as a monotherapy and in combination with other immunotherapies.[12][15]
Future research will likely focus on further elucidating the nuanced roles of HPK1 in different immune cell subsets and disease contexts. The development of highly selective and potent HPK1 inhibitors with favorable pharmacokinetic properties will be crucial for their clinical translation. Furthermore, exploring the interplay between HPK1 and other immune checkpoint pathways will be essential for designing rational combination therapies to overcome immune resistance in cancer and other diseases. The continued investigation of HPK1 will undoubtedly provide valuable insights into the fundamental mechanisms of immune regulation and pave the way for novel immunotherapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 15. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Hpk1-IN-34: A Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hpk1-IN-34 is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that has emerged as a key negative regulator of T-cell activation and a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, based on currently available information. It is designed to serve as a resource for researchers and drug development professionals working in immuno-oncology and kinase inhibitor development.
This compound is identified as a potent HPK1 inhibitor with a reported IC50 value of less than 100 nM.[1][2] A notable feature of this compound is the inclusion of an alkyne group, rendering it suitable for use as a chemical probe in "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of fluorescent dyes, affinity tags, or other molecular entities to facilitate target engagement and validation studies.
Target Specificity: HPK1 Inhibition
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[3] It functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, including SLP-76. This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation. By inhibiting HPK1, compounds like this compound are designed to block this negative regulatory pathway, leading to enhanced and sustained T-cell responses against tumors.[4][5][6]
The development of selective HPK1 inhibitors is a significant focus in immuno-oncology research. The desired therapeutic effect relies on the specific inhibition of HPK1 to boost anti-tumor immunity while minimizing off-target effects that could lead to toxicity or dampen the intended immune response.[6][7]
Selectivity Profile of this compound
A critical aspect of any kinase inhibitor is its selectivity profile across the human kinome. High selectivity is desirable to minimize off-target effects and ensure that the observed biological activity is a direct result of inhibiting the intended target.
Quantitative Data:
At present, specific quantitative data from a broad kinome scan or a comprehensive selectivity panel for this compound is not publicly available in the retrieved search results. The primary reported value is its IC50 for HPK1, which is <100 nM.[1][2]
For comparison and context, the following table showcases selectivity data for other published HPK1 inhibitors. This illustrates the type of data required for a thorough assessment of this compound's selectivity.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) |
| Compound 35 | HPK1 | 1.9 | JAK1 | >10,000 | >5187 |
| JAK2 | 1138 | 599 | |||
| Compound XHS | HPK1 | 2.6 | JAK1 | 1952.6 | 751 |
| Compound XHV | HPK1 | 89 | JAK1 | 9968 | 112 |
Data for compounds 35, XHS, and XHV are sourced from publications on other HPK1 inhibitors and are provided for illustrative purposes.[4][7]
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not available in the public domain. However, the following sections describe general and widely accepted methodologies for assessing the target specificity and selectivity of HPK1 inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This type of assay is used to determine the in vitro potency of an inhibitor against the purified kinase enzyme. A common method is a radiometric assay or a fluorescence-based assay.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitor's potency is determined by its ability to reduce this enzymatic activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (often radiolabeled with ³²P or ³³P)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, add the kinase buffer, the HPK1 enzyme, and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
Spot the reaction mixture onto the capture membrane.
-
Wash the membrane extensively to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radiometric assays) or a fluorescence plate reader.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (General Protocol)
Cellular assays are crucial to confirm that the inhibitor can enter cells and engage with its target in a physiological context.
Principle: This assay measures the ability of the inhibitor to compete with a known binding probe for the target kinase within intact cells.
Materials:
-
Human T-cell line (e.g., Jurkat) or primary human T-cells
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
A cell-permeable, tagged (e.g., biotinylated or fluorescent) HPK1 probe
-
Lysis buffer
-
Antibodies for immunoprecipitation or affinity beads for pulldown
-
Western blotting reagents or mass spectrometry instrumentation
Procedure:
-
Culture the T-cells to the desired density.
-
Treat the cells with increasing concentrations of this compound for a specified time.
-
Add the tagged HPK1 probe to the cells and incubate to allow for binding to HPK1.
-
Wash the cells to remove unbound probe.
-
Lyse the cells to release the proteins.
-
Capture the probe-bound proteins using affinity beads (e.g., streptavidin beads for a biotinylated probe).
-
Elute the captured proteins and analyze the amount of HPK1 by Western blotting or mass spectrometry.
-
A decrease in the amount of captured HPK1 in the presence of this compound indicates successful target engagement.
Signaling Pathways and Visualization
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in the negative regulation of T-cell receptor signaling and the mechanism of action for an HPK1 inhibitor like this compound.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound inhibits HPK1, thereby promoting T-cell activation.
Experimental Workflow: Biochemical Kinase Assay
The following diagram outlines a typical workflow for determining the IC50 of an inhibitor in a biochemical kinase assay.
Caption: A generalized workflow for determining the potency of a kinase inhibitor in a biochemical assay.
Conclusion
This compound is a potent inhibitor of HPK1, a critical negative regulator of T-cell signaling. Its characterization as a "clickable" molecule makes it a valuable tool for in-depth studies of HPK1 biology. While its high potency against HPK1 is established, a comprehensive understanding of its selectivity profile across the human kinome is essential for its further development and application as a specific probe or therapeutic lead. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel HPK1 inhibitors. Future studies should focus on generating detailed selectivity data to fully elucidate the therapeutic potential of targeting HPK1 with this and similar small molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. drpress.org [drpress.org]
- 4. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Signaling Cascade of HPK1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the downstream signaling effects of inhibiting Hematopoietic Progenitor Kinase 1 (HPK1). Due to a lack of specific published data on the biological effects of Hpk1-IN-34, this guide utilizes data from studies on other small molecule HPK1 inhibitors and HPK1 knockout/kinase-dead models to illustrate the expected downstream consequences of HPK1 inhibition. This compound is identified as a potent HPK1 inhibitor with an IC50 of less than 100 nM and is noted for its utility as a click chemistry reagent.[1][2]
Core Concepts: HPK1 as a Negative Regulator of Immune Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][4] It functions as a critical negative regulator of signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby dampening immune responses to prevent excessive activation.[4][5][6] In the context of cancer, this inhibitory function can be co-opted by tumors to evade immune surveillance, making HPK1 an attractive target for therapeutic intervention.[5][6]
The primary mechanism of HPK1-mediated immune suppression involves the phosphorylation of key adaptor proteins. Upon TCR activation, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[4][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[8] The destabilization of the TCR signalosome attenuates downstream signaling required for T-cell activation and proliferation.[6][8] A similar mechanism exists in B-cells involving the B-cell linker protein (BLNK), a paralog of SLP-76.[5]
Downstream Effects of HPK1 Inhibition
Pharmacological inhibition or genetic knockout of HPK1 reverses its negative regulatory functions, leading to enhanced anti-tumor immunity.[9] The key downstream effects are summarized below.
Quantitative Effects of HPK1 Inhibition on Immune Cell Function
| Parameter | Effect of HPK1 Inhibition | Cell Type | Model System | Reference |
| SLP-76 Phosphorylation (Ser376) | Decreased | T-Cells | In vitro (Human) | [7][10] |
| IL-2 Production | Increased | T-Cells | In vitro (Human) | [8] |
| IFN-γ Production | Increased | T-Cells | In vitro (Human) | [10] |
| T-Cell Proliferation | Increased | CD4+ and CD8+ T-Cells | HPK1 Kinase-Dead Mice | [11] |
| Dendritic Cell (DC) Maturation | Increased (CD80/CD86 expression) | Dendritic Cells | HPK1 Knockout Mice | |
| Pro-inflammatory Cytokine Production (by DCs) | Increased | Dendritic Cells | HPK1 Knockout Mice | |
| Tumor Growth | Inhibited | Syngeneic Mouse Models | [8] |
Signaling Pathways Modulated by HPK1 Inhibition
Inhibition of HPK1 impacts several critical downstream signaling pathways:
-
T-Cell Receptor (TCR) Signaling: The most direct effect is the stabilization of the TCR signalosome due to the prevention of SLP-76 degradation. This leads to sustained signaling through downstream effectors.[6][10]
-
NF-κB Signaling: HPK1 has a dual role in NF-κB signaling. Full-length HPK1 can promote NF-κB activation. However, its inhibition in the context of T-cell activation generally leads to a more robust and sustained immune response, which is partially mediated by enhanced NF-κB activity.
-
JNK Signaling: HPK1 is a member of the MAP4K family and can activate the JNK signaling pathway.[3] The precise consequences of HPK1 inhibition on JNK signaling in the context of a full immune response are complex and may be cell-type dependent.
-
Resistance to Immunosuppressive Factors: HPK1 inhibition renders T-cells resistant to the suppressive effects of molecules in the tumor microenvironment, such as PGE2 and adenosine.[10][11]
Visualizing the Impact of this compound
This compound and the TCR Signaling Cascade
Caption: Inhibition of HPK1 by this compound prevents the negative feedback phosphorylation of SLP-76, leading to enhanced downstream signaling and T-cell activation.
Experimental Workflow for Assessing HPK1 Inhibition
Caption: A typical experimental workflow to characterize the in vitro and ex vivo activity of an HPK1 inhibitor.
Detailed Experimental Protocols
In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol is a representative method for determining the in vitro potency of an HPK1 inhibitor.
-
Reaction Setup: Prepare a reaction mixture containing HPK1 kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the HPK1 inhibitor (e.g., this compound) to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze the conversion of luciferin to light by luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
T-Cell Activation and Cytokine Production Assay
This protocol outlines a general procedure for assessing the effect of an HPK1 inhibitor on T-cell function.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation: Plate the PBMCs in 96-well plates pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to the culture medium.
-
Inhibitor Treatment: Treat the cells with various concentrations of the HPK1 inhibitor or a vehicle control (DMSO).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the culture supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the vehicle control to determine the effect of HPK1 inhibition on T-cell activation.
Conclusion
Inhibition of HPK1 represents a promising strategy in immuno-oncology to enhance anti-tumor immune responses. By blocking the negative regulatory function of HPK1, inhibitors like this compound are expected to increase the activation and effector functions of T-cells and other immune cells. The downstream consequences of this inhibition are a more robust and sustained immune response against cancer cells. Further preclinical and clinical studies of potent and selective HPK1 inhibitors are warranted to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hpk1-IN-34 in Modulating Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. This technical guide focuses on the role of HPK1 inhibitors, with a specific emphasis on Hpk1-IN-34 and its analogs, in the modulation of cytokine production. Pharmacological inhibition of HPK1 has been demonstrated to augment T-cell activation and proliferation, leading to a significant increase in the production of key pro-inflammatory cytokines. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on the effects of HPK1 inhibitors, and detailed experimental protocols for assessing their impact on cytokine release.
Introduction to HPK1 and Its Role in T-Cell Signaling
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as an intracellular checkpoint that dampens T-cell activation. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated.[1] Its primary mechanism of T-cell inhibition involves the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[2][3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76.[4][5] The degradation of SLP-76 destabilizes the TCR signalosome, thereby attenuating downstream signaling cascades that are essential for T-cell activation, proliferation, and cytokine production.[2][5]
This compound and Other Pharmacological Inhibitors
This compound is a known inhibitor of HPK1 with an IC50 value of less than 100 nM.[6] It is also characterized as a click chemistry reagent due to the presence of an alkyne group, making it suitable for further chemical biology applications.[6] While specific cytokine modulation data for this compound is not extensively published, the effects of other potent and selective HPK1 inhibitors, such as HPK1-IN-3, provide a strong indication of its functional consequences.
Quantitative Data on HPK1 Inhibitor Activity
The following tables summarize the quantitative data for representative HPK1 inhibitors, demonstrating their biochemical potency and cellular effects on cytokine production.
| Inhibitor | Target | Biochemical IC50 | Cellular Assay | Cellular EC50/IC50 | Cell Type | Cytokine Measured | Reference |
| This compound | HPK1 | <100 nM | - | - | - | - | [6] |
| HPK1-IN-3 | HPK1 | 0.25 nM | IL-2 Production | 108 nM | Human PBMCs | IL-2 | [7] |
| HPK1-IN-3 | HPK1 | 0.25 nM | pSLP-76 (Ser376) Inhibition | - | Jurkat cells | - | [8] |
| KHK-6 | HPK1 | 20 nM | IL-2 & GM-CSF Production | - | Human PBMCs | IL-2, GM-CSF | [2] |
| Compound from EMD Serono | HPK1 | 0.2 nM | pSLP-76 (S376) Inhibition | 3 nM | Jurkat cells | - | [9] |
| Compound from EMD Serono | HPK1 | 0.2 nM | IL-2 Production | 1.5 nM | Primary T-cells | IL-2 | [9] |
| Inhibitor | Cell Type | Stimulation | Cytokine Measured | Effect | Concentration | Reference |
| HPK1-IN-3 | Human monocyte-derived dendritic cells | - | IL-6, TNF-α | Increased production | 0.25-4 µM | [7] |
| Compound 1 | Human CD8+ T-cells | anti-CD3/CD28 | IFN-γ, IL-2, TNF-α | Increased production | Not specified | [5] |
Signaling Pathways Modulated by HPK1 Inhibition
The primary signaling pathway affected by HPK1 inhibition is the T-cell receptor signaling cascade. By preventing the HPK1-mediated degradation of SLP-76, inhibitors like this compound sustain the downstream signals that lead to the activation of transcription factors such as NF-κB and AP-1, which are crucial for the expression of cytokine genes, particularly IL-2 and IFN-γ.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of HPK1 inhibitors in modulating cytokine production.
In Vitro HPK1 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on HPK1 enzymatic activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute recombinant human HPK1 enzyme to the desired concentration (e.g., 3 ng/µL) in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in 1x Kinase Assay Buffer.
-
Prepare a solution of ATP and Myelin Basic Protein (MBP) substrate in 1x Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add the diluted HPK1 enzyme to all wells except the "blank" controls.
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/MBP substrate solution.
-
Incubate the plate for 40-60 minutes at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of HPK1 inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular T-Cell Activation and Cytokine Release Assay
This assay measures the effect of HPK1 inhibition on cytokine production in primary human T-cells.
Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Alternatively, purify CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Assay Procedure:
-
Seed the PBMCs or purified T-cells into a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete medium and add to the cells. Include a vehicle-only control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Stimulate the T-cells by adding a combination of plate-bound anti-CD3 antibodies (e.g., 1 µg/mL) and soluble anti-CD28 antibodies (e.g., 1 µg/mL).
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex Cytokine Bead Array (CBA) according to the manufacturer's protocols.
-
-
Data Analysis:
-
Generate dose-response curves for the effect of this compound on the production of each cytokine.
-
Calculate the EC50 value, which is the concentration of the inhibitor that elicits a half-maximal increase in cytokine production.
-
Conclusion
This compound, as an inhibitor of the negative regulator HPK1, represents a valuable tool for research in immuno-oncology. The pharmacological inhibition of HPK1 has been consistently shown to enhance T-cell activation and significantly increase the production of key Th1-polarizing cytokines such as IL-2 and IFN-γ. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate the therapeutic potential of modulating the HPK1 signaling pathway. The provided protocols and diagrams serve as a starting point for the design and execution of experiments aimed at elucidating the detailed mechanism of action of this compound and other novel HPK1 inhibitors in the context of cytokine modulation and anti-tumor immunity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. glpbio.com [glpbio.com]
Hpk1-IN-34: A Novel Kinase Inhibitor for Enhanced Dendritic Cell-Mediated Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune responses. Its inhibition presents a promising strategy for augmenting anti-tumor immunity. This document provides a comprehensive technical overview of Hpk1-IN-34, a potent and selective HPK1 inhibitor, and its profound impact on dendritic cell (DC) function. By suppressing HPK1 activity, this compound promotes DC maturation, enhances the expression of co-stimulatory molecules, and boosts the production of pro-inflammatory cytokines, ultimately leading to a more robust T cell-mediated immune response. This guide details the underlying signaling pathways, provides quantitative data on the effects of HPK1 inhibition, and outlines key experimental protocols for evaluating the immunomodulatory properties of compounds like this compound.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses. The maturation state of DCs is a critical determinant of their ability to prime naive T cells and orchestrate an effective anti-tumor response. HPK1 acts as an intracellular checkpoint, dampening the signaling cascades that lead to DC activation and function.[1][2] Pharmacological inhibition of HPK1 offers a therapeutic avenue to overcome this immunosuppressive mechanism and unleash the full potential of DC-mediated immunity.[1][3]
This compound is a small molecule inhibitor of HPK1 with a reported IC50 of less than 100 nM. While direct public-domain data on this compound in dendritic cells is limited, this guide synthesizes the established roles of HPK1 in DCs and incorporates data from a representative "HPK1 inhibitor tool compound" to illustrate the expected functional consequences of this compound treatment.
The Role of HPK1 in Dendritic Cell Signaling
HPK1 functions as a negative regulator in various immune cells, including dendritic cells.[4] Upon activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated that leads to DC maturation. HPK1 is understood to intervene in these pathways, likely at the level of downstream signaling nodes that regulate key transcription factors such as AP-1 and NF-κB.[5][6] By inhibiting these pathways, HPK1 curtails the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, thereby attenuating the T cell-activating capacity of DCs.
dot
Caption: HPK1 Signaling in Dendritic Cells.
Impact of this compound on Dendritic Cell Function
Inhibition of HPK1 by a tool compound, presumed to have a similar mechanism of action to this compound, has been shown to significantly enhance key functions of human dendritic cells.
Enhanced Expression of Co-stimulatory Molecules
Treatment with an HPK1 inhibitor (1 µM) enhances the expression of co-stimulatory molecules on freshly isolated human dendritic cells (CD11c+ HLA-DR+), both in the presence and absence of maturation stimuli like IFN-γ.[7] This upregulation is crucial for the effective activation of naive T cells.
Table 1: Effect of HPK1 Inhibition on Co-stimulatory Molecule Expression
| Treatment Condition | CD80 Expression | CD86 Expression |
| Control (DMSO) | Baseline | Baseline |
| HPK1 Inhibitor (1 µM) | Increased | Increased |
| IFN-γ | Increased | Increased |
| HPK1 Inhibitor (1 µM) + IFN-γ | Further Increased | Further Increased |
| (Data is qualitative, based on histogram shifts from flow cytometry analysis)[7] |
Increased Production of Pro-inflammatory Cytokines
Dendritic cells matured with LPS and IFN-γ show a statistically significant increase in the secretion of the pro-inflammatory cytokine IL-1β upon treatment with an HPK1 inhibitor.[7] Studies on HPK1 knockout mice have demonstrated that HPK1-deficient bone marrow-derived DCs (BMDCs) produce higher levels of several pro-inflammatory cytokines, including IL-12, IL-1β, TNF-α, and IL-6, compared to their wild-type counterparts.[8]
Table 2: Effect of HPK1 Inhibition on Cytokine Production
| Cytokine | Effect of HPK1 Inhibition/Deficiency | Reference |
| IL-1β | Increased secretion in human DCs | [7] |
| IL-12 | Increased production in HPK1-/- BMDCs | [8] |
| TNF-α | Increased production in HPK1-/- BMDCs | [8] |
| IL-6 | Increased production in HPK1-/- BMDCs | [8] |
| IL-10 | Reduced levels in HPK1-/- BMDCs | [8] |
Experimental Protocols
The following are representative protocols for assessing the impact of this compound on dendritic cell function.
Generation and Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Objective: To generate immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and mature them in the presence of this compound.
Materials:
-
Ficoll-Paque
-
Human PBMCs
-
CD14 MicroBeads
-
RPMI-1640 medium with 10% FBS
-
Recombinant human GM-CSF (1000 U/mL)
-
Recombinant human IL-4 (1000 U/mL)
-
Lipopolysaccharide (LPS) (1 mg/mL)
-
Interferon-gamma (IFN-γ) (20 ng/mL)
-
This compound (in DMSO)
-
6-well tissue culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by positive selection using CD14 MicroBeads.
-
Culture CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days to generate immature mo-DCs.
-
On day 6, harvest immature mo-DCs and re-plate at 1x10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour.
-
Induce maturation by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
Incubate for 24-48 hours.
-
Harvest cells for flow cytometry analysis and collect supernatants for cytokine profiling.
dot
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-34 in Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell activation.[1][2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the TCR signaling cascade and dampening T-cell responses.[2] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell immunity.[6][7]
Hpk1-IN-34 is a potent and selective inhibitor of HPK1 with a reported IC50 of less than 100 nM. These application notes provide detailed protocols for the utilization of this compound in primary T-cell cultures to investigate its effects on T-cell activation, proliferation, and cytokine production.
Mechanism of Action of HPK1 Inhibition
The inhibition of HPK1 by this compound blocks the downstream phosphorylation of SLP-76, leading to a more stable TCR signaling complex. This results in enhanced T-cell activation, proliferation, and effector functions.
Quantitative Data Summary
The following table summarizes the expected outcomes of this compound treatment on primary T-cell functions based on published data for similar HPK1 inhibitors.
| Parameter | Assay | Expected Effect of this compound | Concentration Range | Reference Compound Data (EC50/IC50) |
| HPK1 Inhibition | pSLP-76 (Ser376) Flow Cytometry / Western Blot | Decrease in phosphorylation | 10 nM - 1 µM | IC50 = 3 nM (similar compound)[6] |
| T-Cell Activation | CD25, CD69 Expression (Flow Cytometry) | Increase in expression | 10 nM - 1 µM | - |
| T-Cell Proliferation | CFSE Dilution Assay | Increase in proliferation | 10 nM - 1 µM | - |
| Cytokine Production | IL-2, IFN-γ, TNF-α (ELISA / CBA / Intracellular Staining) | Increase in cytokine secretion | 10 nM - 1 µM | EC50 (IL-2) = 1.5 nM (similar compound)[6] |
Experimental Protocols
Isolation of Primary Human T-Cells from PBMCs
This protocol describes the isolation of primary T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Pan T-Cell Isolation Kit (magnetic bead-based)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate T-cells using a pan T-cell isolation kit according to the manufacturer's instructions.
-
Resuspend the purified T-cells in complete RPMI-1640 medium.
T-Cell Activation and Treatment with this compound
This protocol outlines the activation of primary T-cells and subsequent treatment with this compound.
Materials:
-
Isolated primary T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom culture plates
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Prepare a dilution series of this compound in complete RPMI-1640 medium. A final concentration range of 10 nM to 1 µM is recommended. Include a DMSO vehicle control.
-
Seed the isolated T-cells at a density of 1 x 10^6 cells/mL into the anti-CD3 coated plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (24-72 hours, depending on the downstream assay).
T-Cell Proliferation Assay (CFSE)
This protocol measures T-cell proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dilution method.
Materials:
-
CFSE Cell Proliferation Kit
-
Treated and activated T-cells
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Protocol:
-
Before activation, label the isolated T-cells with CFSE according to the manufacturer's protocol.
-
Activate and treat the CFSE-labeled T-cells with this compound as described in Protocol 2 for 72 hours.
-
Harvest the cells from the 96-well plate and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and observing the dilution of the CFSE signal, which indicates cell division.
Cytokine Production Analysis (ELISA)
This protocol describes the measurement of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from treated and activated T-cell cultures
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
Protocol:
-
After 24-48 hours of activation and treatment, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.
Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol details the staining and analysis of cell surface activation markers.
Materials:
-
Treated and activated T-cells
-
FACS buffer
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
Flow cytometer
Protocol:
-
After 24 hours of activation and treatment, harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and add the antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing the activation markers CD25 and CD69.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low T-Cell Viability | - Over-stimulation- High concentration of this compound or DMSO | - Titrate anti-CD3/CD28 concentrations.- Perform a dose-response curve for this compound to determine the optimal non-toxic concentration. Ensure final DMSO concentration is <0.1%. |
| No Increase in Proliferation/Cytokine Production | - Ineffective T-cell activation- Inactive this compound | - Verify the activity of anti-CD3/CD28 antibodies.- Confirm the integrity and concentration of the this compound stock solution. |
| High Background in Assays | - Contamination of cultures- Non-specific antibody binding | - Maintain sterile cell culture techniques.- Include appropriate isotype controls for flow cytometry and blocking steps in ELISA. |
Conclusion
This compound is a valuable tool for studying the role of HPK1 in T-cell biology and for evaluating the therapeutic potential of HPK1 inhibition. The protocols provided here offer a comprehensive guide for researchers to investigate the effects of this compound on primary T-cell function. Careful optimization of experimental conditions, particularly the concentration of this compound and stimulation conditions, is crucial for obtaining reliable and reproducible results. The expected enhancement of T-cell activation, proliferation, and cytokine production upon HPK1 inhibition underscores the potential of this therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flow Cytometric Evaluation of T Cell Activation Markers after Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] HPK1 is predominantly expressed in hematopoietic cells and plays a key role in dampening immune responses. Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy, as it can enhance T-cell activation, proliferation, and anti-tumor immunity. Preclinical studies using kinase-dead HPK1 mouse models have demonstrated enhanced T-cell responses and tumor growth inhibition.[1] Consequently, the development of small molecule inhibitors targeting HPK1 is an area of intense research.
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo evaluation of HPK1 inhibitors, using data from publicly available studies on representative compounds. As no specific in vivo data for a compound designated "Hpk1-IN-34" was found in the public domain, this document synthesizes information from various potent and selective HPK1 inhibitors to serve as a general guide.
Data Presentation: In Vivo Dosage and Administration of Representative HPK1 Inhibitors
The following table summarizes the in vivo administration details for several well-characterized HPK1 inhibitors from preclinical studies. This data can be used as a starting point for designing in vivo experiments with novel HPK1 inhibitors.
| Compound ID | Animal Model | Tumor Model | Dosage | Route of Administration | Dosing Frequency | Combination Therapy | Reference |
| Compound from Insilico Medicine | BALB/c Mice | CT26 Syngeneic | 30 mg/kg | Oral (p.o.) | Twice Daily | Anti-PD-1 (3 mg/kg, i.p.) | [2] |
| NMBS-1 | Mice | Syngeneic Tumor Model | Not Specified | Oral (p.o.) | Not Specified | Anti-CTLA4 | |
| RVU-293 | BALB/c Mice | CT26 Syngeneic | Not Specified | Not Specified | Not Specified | Anti-PD-1 | [3] |
| NDI-101150 | BALB/c Mice | EMT-6 Syngeneic | Not Specified | Not Specified | Not Specified | N/A | [4] |
Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the dampening of downstream signaling pathways required for T-cell activation and proliferation. HPK1 inhibitors block this phosphorylation event, thereby unleashing a more robust anti-tumor immune response.
Caption: HPK1 negatively regulates TCR signaling.
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor, such as anti-PD-1.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26, MC38, 4T1)
-
Matrigel (optional)
-
HPK1 inhibitor
-
Vehicle for HPK1 inhibitor (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
-
Flow cytometry reagents (see Pharmacodynamic Analysis protocol)
Procedure:
-
Tumor Cell Implantation:
-
Culture syngeneic tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
HPK1 Inhibitor Group: Administer the HPK1 inhibitor orally (p.o.) at the desired dose (e.g., 30 mg/kg) and frequency (e.g., twice daily).
-
Vehicle Control Group: Administer the vehicle solution orally at the same volume and frequency as the HPK1 inhibitor.
-
Anti-PD-1 Group: Administer the anti-PD-1 antibody intraperitoneally (i.p.) at a dose of 5 mg/kg. A common dosing schedule is every 5 days for a total of 3-5 doses.[2]
-
Combination Therapy Group: Administer both the HPK1 inhibitor and the anti-PD-1 antibody according to their respective schedules. The timing of the combination can be critical; concurrent administration is a common starting point.
-
Isotype Control Group: Administer the isotype control antibody i.p. at the same dose and schedule as the anti-PD-1 antibody.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Survival can be a secondary endpoint, with euthanasia performed when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of morbidity are observed.
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the analysis of PD biomarkers to confirm target engagement and modulation of the immune response.
Materials:
-
Blood collection tubes (e.g., with heparin or EDTA)
-
FACS tubes
-
RBC lysis buffer
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against:
-
pSLP-76 (S376)
-
T-cell markers (CD3, CD4, CD8)
-
Other immune cell markers as needed
-
-
Flow cytometer
Procedure:
-
Sample Collection:
-
Collect peripheral blood via submandibular or retro-orbital bleeding at specified time points post-treatment (e.g., 4 hours after the last dose).
-
Tumors and spleens can also be harvested at the end of the study for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune changes.
-
-
Phospho-Flow Cytometry for pSLP-76:
-
Immediately after collection, lyse red blood cells and fix the leukocytes using a one-step fix/lyse buffer.[5]
-
Permeabilize the cells.
-
Stain with antibodies against pSLP-76 and T-cell surface markers.
-
Acquire data on a flow cytometer and analyze the percentage of pSLP-76 positive cells within the CD4+ and CD8+ T-cell populations.
-
-
Immune Cell Profiling:
-
For analysis of immune cell populations in blood or tissues, stain with a panel of antibodies to identify different T-cell subsets, myeloid cells, etc.
-
Analyze the frequency and activation status of these populations by flow cytometry.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of a typical in vivo study workflow for an HPK1 inhibitor.
Caption: General workflow for in vivo efficacy studies.
References
Application of HPK1 Inhibitors in Cancer Immunotherapy Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document provides detailed application notes and protocols for the use of HPK1 inhibitors, using the well-characterized preclinical candidate "Compound K" as a representative example, in cancer immunotherapy models.[1][2][3][4][5][6][7]
Mechanism of Action
HPK1 acts as an intracellular checkpoint, dampening T-cell activation upon T-cell receptor (TCR) engagement.[1][3] Inhibition of HPK1 blocks this negative feedback loop, leading to enhanced T-cell proliferation, increased cytokine production, and a more robust anti-tumor immune response.[1][3] Furthermore, HPK1 inhibitors can also promote the maturation and function of dendritic cells (DCs), further augmenting the adaptive immune response.[3]
Data Presentation: In Vitro and In Vivo Efficacy of Compound K
The following tables summarize the quantitative data from preclinical studies involving the HPK1 inhibitor, Compound K.
Table 1: In Vitro Activity of Compound K [5][7]
| Assay Type | Metric | Value |
| Biochemical Assay | IC50 | 2.6 nM |
| T-cell pSLP76 Inhibition | IC50 | 290 nM |
Table 2: In Vivo Anti-Tumor Efficacy of Compound K in Syngeneic Mouse Models [3]
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) |
| 1956 Sarcoma | Compound K | Significant (p-value not provided) |
| MC38 Colon Adenocarcinoma | Compound K + anti-PD-1 | Superb antitumor efficacy (qualitative) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Human T-Cell Activation Assay
Objective: To assess the ability of an HPK1 inhibitor to enhance T-cell activation in vitro.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
HPK1 Inhibitor (e.g., Compound K)
-
Anti-CD3 and Anti-CD28 antibodies
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
96-well flat-bottom plates
-
ELISA kit for IFN-γ
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-pSLP76)
Procedure:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add the HPK1 inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Add anti-CD28 antibody (e.g., 1 µg/mL) to stimulate T-cell co-stimulation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cytokine Analysis:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
For pSLP76 analysis, stimulate whole blood treated with the inhibitor for a shorter duration (e.g., 15-60 minutes).
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (CD4, CD8) and intracellular pSLP76.
-
Acquire data on a flow cytometer and analyze the percentage of pSLP76 positive cells within the CD4+ and CD8+ T-cell populations.
-
Protocol 2: In Vivo Syngeneic Mouse Model for Cancer Immunotherapy
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone or in combination with other immunotherapies in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)
-
Murine cancer cell line (e.g., MC38 colon adenocarcinoma)
-
HPK1 Inhibitor (e.g., Compound K) formulated for in vivo administration
-
Anti-PD-1 antibody or isotype control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Culture MC38 cells in appropriate medium.
-
On the day of inoculation, harvest and resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1, HPK1 inhibitor + anti-PD-1).
-
Administer the HPK1 inhibitor and anti-PD-1 antibody according to a predetermined dosing schedule. For example, Compound K can be administered orally twice daily.[7]
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, mice can be euthanized, and tumors and spleens can be harvested for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
Visualizations
Signaling Pathway
Caption: HPK1 Signaling Pathway in T-Cells and Point of Inhibition.
Experimental Workflow
Caption: Workflow for Preclinical Evaluation of HPK1 Inhibitors.
Logical Relationship
Caption: Logical Flow from HPK1 Inhibition to Anti-Tumor Effect.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
Application Notes and Protocols: Hpk1-IN-34 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[1][3][4] This immunosuppressive function makes HPK1 a compelling target in immuno-oncology. By inhibiting HPK1, it is possible to enhance the body's natural anti-tumor immunity.
Hpk1-IN-34 is a potent inhibitor of HPK1 with an IC50 of less than 100 nM.[5] Preclinical studies have demonstrated that the pharmacological inhibition of HPK1 can enhance T-cell-mediated anti-tumor activity, both as a monotherapy and, more significantly, in combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies.[6][7][8] This combination strategy holds the promise of overcoming resistance to checkpoint blockade, particularly in tumors with low antigenicity.[7] These application notes provide an overview of the mechanism, key data, and experimental protocols for utilizing this compound in combination with checkpoint inhibitors.
Mechanism of Action: Synergy of HPK1 Inhibition and Checkpoint Blockade
HPK1 acts as a brake on T-cell activation. Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, including SLP-76.[3][4][6] This phosphorylation leads to the degradation of SLP-76, thereby attenuating the TCR signal and reducing T-cell effector functions.[4][9]
This compound blocks the kinase activity of HPK1, preventing the phosphorylation of its substrates.[1] This action removes the "brake" on T-cell activation, leading to enhanced and sustained T-cell responses.[1]
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed on tumor cells. This interaction normally leads to T-cell exhaustion and anergy.
The combination of this compound and a checkpoint inhibitor results in a synergistic anti-tumor effect. HPK1 inhibition primes and invigorates T-cells, increasing their responsiveness to tumor antigens.[10] The concurrent blockade of the PD-1/PD-L1 axis then prevents the tumor from inactivating these newly activated T-cells, leading to a more robust and durable anti-tumor immune response.[8][11]
Data Presentation
In Vitro Potency of HPK1 Inhibitors
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | < 100 | Not Specified | [5] |
| GNE-1858 | 1.9 | Kinase Assay | [12] |
| XHS (piperazine analog) | 2.6 | Kinase Assay | [12] |
| Compound K (BMS) | 2.6 | Kinase Assay | [12] |
| Diaminopyrimidine carboxamide 22 | 0.061 | Not Specified | [12] |
| Substituted exomethylene-oxindole C17 | 0.05 | Not Specified | [12] |
| ISR-05 | 24,200 | Kinase Inhibition Assay | [13][14] |
| ISR-03 | 43,900 | Kinase Inhibition Assay | [13][14] |
| M074-2865 | 2,930 | Kinase Inhibition Assay | [12] |
Preclinical In Vivo Efficacy of HPK1 Inhibitor Combination Therapy
| Tumor Model | HPK1 Inhibitor | Checkpoint Inhibitor | Monotherapy TGI (%) | Combination TGI (%) | Reference |
| CT26 Syngeneic Model | Unnamed Inhibitor (30 mg/kg p.o. BID) | anti-PD-1 (3 mg/kg i.p.) | 42 | 95 | [15] |
| 1956 Sarcoma & MC38 Syngeneic Models | CompK (100 mpk BID) | anti-PD-1 | Not specified | "Superb antitumor efficacy" | [10] |
TGI: Tumor Growth Inhibition
Signaling Pathways and Experimental Workflow
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation.
Experimental Workflow for In Vivo Combination Studies
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in combination with a checkpoint inhibitor.
Synergistic Mechanism of Action
Caption: The synergistic anti-tumor effect of combining this compound with a checkpoint inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate for HPK1)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add HPK1 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
T-Cell Activation and Cytokine Release Assay in Human PBMCs
Objective: To assess the effect of this compound on T-cell activation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (serially diluted)
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
ELISA kits for IFN-γ and IL-2
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Add the checkpoint inhibitor at a fixed concentration.
-
Stimulate the T-cells by adding soluble or plate-bound anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant for cytokine analysis.
-
Quantify the concentration of IFN-γ and IL-2 in the supernatant using ELISA kits according to the manufacturer's protocols.
-
Analyze the dose-dependent effect of this compound on cytokine production in the presence and absence of the checkpoint inhibitor.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor in a preclinical model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice (depending on the tumor model)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, or CT26 colon carcinoma for BALB/c)
-
This compound formulated for oral or intraperitoneal administration
-
Anti-mouse PD-1 or anti-mouse PD-L1 antibody
-
Vehicle control for this compound
-
Isotype control antibody for the checkpoint inhibitor
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 tumor cells into the right flank of the mice.
-
Monitor tumor growth daily using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups:
-
Vehicle + Isotype control
-
This compound + Isotype control
-
Vehicle + anti-PD-1/PD-L1 antibody
-
This compound + anti-PD-1/PD-L1 antibody
-
-
Administer this compound and the checkpoint inhibitor according to a predetermined dosing schedule (e.g., this compound daily by oral gavage, anti-PD-1 twice a week by intraperitoneal injection).
-
Measure tumor volume every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, mice can be euthanized, and tumors, spleens, and lymph nodes can be harvested for ex vivo analysis (e.g., flow cytometry to analyze immune cell infiltration).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Conclusion
This compound is a valuable tool for investigating the role of HPK1 in anti-tumor immunity. The combination of this compound with checkpoint inhibitors represents a promising therapeutic strategy to enhance the efficacy of immunotherapy. The protocols outlined above provide a framework for researchers to explore the synergistic effects of this combination in both in vitro and in vivo settings. Careful experimental design and execution are crucial for obtaining robust and reproducible data to advance our understanding and application of HPK1 inhibition in cancer therapy.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 13. [PDF] Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Application Notes: Hpk1-IN-34 for Potentiating T-Cell Activation
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[1][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and degradation of SLP-76, which ultimately dampens T-cell activation and effector function.[6][7] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[2][8]
Hpk1-IN-34 is a potent small molecule inhibitor of HPK1 with an IC50 of less than 100 nM.[9] By blocking HPK1 kinase activity, this compound prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to enhanced and sustained T-cell activation.[1][6] This results in increased proliferation, cytokine production, and expression of activation markers in T-cells.[4][8] These application notes provide a detailed protocol for utilizing this compound to study the enhancement of T-cell activation using flow cytometry.
Key Applications:
-
Immuno-oncology Research: Investigate the potential of HPK1 inhibition to boost anti-tumor T-cell responses.
-
Drug Development: Screen and characterize novel HPK1 inhibitors.
-
Basic Immunology: Elucidate the role of HPK1 in regulating T-cell signaling and function.
Hpk1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling cascade and how this compound intervenes.
References
- 1. arcusbio.com [arcusbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
Western blot protocol for detecting HPK1 inhibition by Hpk1-IN-34
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell and B-cell receptor signaling, making it a promising therapeutic target in immuno-oncology.[2][3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adapter protein SLP-76 at Serine 376 (S376).[4][5] This phosphorylation event leads to the degradation of SLP-76, thereby dampening T-cell activation.[2][4]
Hpk1-IN-34 is a potent inhibitor of HPK1 with an IC50 of less than 100 nM.[6] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained T-cell activation and an enhanced immune response.[4] This application note provides a detailed Western blot protocol to detect and quantify the inhibition of HPK1 by this compound in Jurkat T-cells, a common model for studying T-cell signaling.
HPK1 Signaling Pathway and Inhibition
The following diagram illustrates the simplified HPK1 signaling cascade upon TCR activation and the point of inhibition by this compound.
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the Western blot analysis when treating Jurkat T-cells with this compound followed by TCR stimulation.
Table 1: Treatment Groups and Conditions
| Group | Cell Type | Treatment | Concentration | Pre-treatment Time | Stimulation |
| 1 | Jurkat | Vehicle (DMSO) | - | 1-2 hours | No |
| 2 | Jurkat | Vehicle (DMSO) | - | 1-2 hours | Anti-CD3 |
| 3 | Jurkat | This compound | 100 nM | 1-2 hours | Anti-CD3 |
| 4 | Jurkat | This compound | 500 nM | 1-2 hours | Anti-CD3 |
Table 2: Expected Western Blot Results (Relative Densitometry)
| Target Protein | Vehicle (Unstimulated) | Vehicle (Stimulated) | This compound (100 nM, Stimulated) | This compound (500 nM, Stimulated) |
| p-SLP-76 (S376) | Baseline | ++++ | ++ | + |
| Total SLP-76 | +++ | +++ | +++ | +++ |
| Total HPK1 | +++ | +++ | +++ | +++ |
| β-Actin (Loading Control) | ++++ | ++++ | ++++ | ++++ |
'+' indicates relative band intensity.
Detailed Experimental Protocol
Materials and Reagents
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepared in DMSO)
-
Anti-human CD3 antibody (clone OKT3)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-SLP-76 (Ser376)
-
Rabbit anti-SLP-76
-
Rabbit anti-HPK1
-
Mouse anti-β-Actin
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
DMSO (vehicle control)
Procedure
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with this compound (e.g., 100 nM, 500 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-human CD3 antibody (10 µg/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:
-
anti-p-SLP-76 (S376): 1:1000
-
anti-SLP-76: 1:1000
-
anti-HPK1: 1:1000
-
anti-β-Actin: 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control (β-Actin).
-
This Western blot protocol provides a robust method for assessing the inhibitory activity of this compound on its target, HPK1. A dose-dependent decrease in the phosphorylation of SLP-76 at Serine 376 upon treatment with this compound, following TCR stimulation, serves as a direct indicator of target engagement and inhibition. This assay is a valuable tool for the characterization of HPK1 inhibitors in preclinical drug discovery and for studying the role of HPK1 in immune cell signaling.
References
- 1. Phospho-SLP76 (Ser376) Polyclonal Antibody (PA5-105200) [thermofisher.com]
- 2. Phospho-SLP-76 (Ser376) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western blot analysis of HPK1 protein expression [bio-protocol.org]
Application Notes and Protocols: Synergistic Anti-Tumor Effects of CRISPR-Cas9 Mediated Gene Knockout and Hpk1-IN-34 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the synergistic anti-tumor effects of combining CRISPR-Cas9 gene editing with the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-34. The protocols outlined below describe a potential experimental workflow to assess how the genetic knockout of an immunosuppressive factor, coupled with the pharmacological inhibition of HPK1, can enhance T-cell mediated cytotoxicity against cancer cells.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its activity dampens T-cell activation, proliferation, and cytokine production, thereby limiting anti-tumor immunity.[4][5][6] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance the efficacy of cancer immunotherapies.[1][4][7] this compound is a potent small molecule inhibitor of HPK1 with an IC50 of less than 100 nM.[8]
CRISPR-Cas9 technology offers a powerful tool for precise gene editing, allowing for the knockout of genes that contribute to immune evasion in the tumor microenvironment.[9][10] By combining CRISPR-Cas9-mediated knockout of an immunosuppressive gene (e.g., PD-L1) with the pharmacological inhibition of HPK1 using this compound, it is hypothesized that a synergistic enhancement of anti-tumor immune responses can be achieved.
Signaling Pathway Overview
HPK1 is a serine/threonine kinase that, upon TCR engagement, becomes activated and phosphorylates key adaptor proteins such as SLP-76.[11][12] This phosphorylation leads to the dampening of downstream signaling cascades, including the JNK and NF-κB pathways, ultimately suppressing T-cell activation.[6][13] this compound, by inhibiting the kinase activity of HPK1, prevents this negative feedback loop, leading to sustained T-cell activation and a more robust anti-tumor response.
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating the combined effects of CRISPR-Cas9 and this compound.
Data Presentation
Table 1: In Vitro T-Cell Mediated Cytotoxicity
| Treatment Group | Target Cancer Cell Line | E:T Ratio | % Cytotoxicity (Mean ± SD) |
| Control (Untreated T-cells + WT Cancer Cells) | Wild-Type | 10:1 | 15 ± 2.5 |
| This compound (100 nM) | Wild-Type | 10:1 | 35 ± 3.1 |
| CRISPR KO T-cells + WT Cancer Cells | Wild-Type | 10:1 | 45 ± 4.2 |
| CRISPR KO T-cells + this compound (100 nM) | Wild-Type | 10:1 | 75 ± 5.5 |
| Control (Untreated T-cells + KO Cancer Cells) | PD-L1 Knockout | 10:1 | 30 ± 3.0 |
| This compound (100 nM) | PD-L1 Knockout | 10:1 | 55 ± 4.8 |
| CRISPR KO T-cells + KO Cancer Cells | PD-L1 Knockout | 10:1 | 65 ± 5.1 |
| CRISPR KO T-cells + this compound (100 nM) | PD-L1 Knockout | 10:1 | 90 ± 6.2 |
Table 2: Cytokine Release Assay (IFN-γ)
| Treatment Group | Target Cancer Cell Line | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Control (Untreated T-cells + WT Cancer Cells) | Wild-Type | 150 ± 25 |
| This compound (100 nM) | Wild-Type | 450 ± 40 |
| CRISPR KO T-cells + WT Cancer Cells | Wild-Type | 600 ± 55 |
| CRISPR KO T-cells + this compound (100 nM) | Wild-Type | 1200 ± 110 |
| Control (Untreated T-cells + KO Cancer Cells) | PD-L1 Knockout | 350 ± 30 |
| This compound (100 nM) | PD-L1 Knockout | 800 ± 75 |
| CRISPR KO T-cells + KO Cancer Cells | PD-L1 Knockout | 1000 ± 90 |
| CRISPR KO T-cells + this compound (100 nM) | PD-L1 Knockout | 2500 ± 210 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PD-L1 in a Cancer Cell Line
1. gRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the PD-L1 gene (CD274) using a suitable online tool.
-
Synthesize or order the designed sgRNAs.
2. Lentiviral Vector Preparation:
-
Clone the sgRNA sequences into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Harvest and titrate the lentivirus.
3. Transduction of Cancer Cells:
-
Plate the target cancer cell line (e.g., B16-F10 melanoma) at a suitable density.
-
Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) of 1-5 in the presence of polybrene.
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
4. Verification of Knockout:
-
Expand the selected cell population.
-
Isolate genomic DNA and perform PCR amplification of the target region.
-
Use Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions/deletions (indels).
-
Verify the absence of PD-L1 protein expression via Western blot or flow cytometry.
Protocol 2: T-Cell Isolation and Co-culture
1. T-Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD8+ T-cells using a negative selection magnetic bead-based kit.
2. T-Cell Activation (Optional, for antigen-specific models):
-
Co-culture isolated T-cells with antigen-presenting cells (APCs) pulsed with a relevant tumor antigen.
-
Expand the antigen-specific T-cells in the presence of IL-2.
3. Co-culture with Cancer Cells:
-
Plate the wild-type and PD-L1 knockout cancer cells in a 96-well plate.
-
Add the isolated/activated T-cells at the desired effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
Protocol 3: this compound Treatment and Functional Assays
1. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the co-culture wells at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.
2. Cytotoxicity Assay:
-
After 24-48 hours of co-culture, measure cancer cell viability using a suitable method such as a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay.
-
Calculate the percentage of specific cytotoxicity.
3. Cytokine Release Assay:
-
After 24 hours of co-culture, collect the supernatant from each well.
-
Measure the concentration of secreted cytokines, such as IFN-γ and TNF-α, using an ELISA kit.
4. Flow Cytometry Analysis of T-Cell Activation Markers:
-
After the co-culture period, harvest the T-cells.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and degranulation markers (e.g., CD107a).
-
Analyze the stained cells by flow cytometry.
Conclusion
The combination of CRISPR-Cas9-mediated gene editing to overcome tumor-intrinsic immune resistance and pharmacological inhibition of HPK1 to boost T-cell function represents a powerful and promising strategy in cancer immunotherapy. The protocols and data presented here provide a foundational framework for researchers to explore this synergistic approach, potentially leading to the development of more effective cancer treatments. Further studies could involve in vivo validation using syngeneic mouse models to confirm the therapeutic potential of this combination therapy.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. wcrj.net [wcrj.net]
- 11. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 12. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Troubleshooting Hpk1-IN-34 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-34, focusing on its insolubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3][4][5] By inhibiting HPK1, this compound blocks the downstream signaling cascade that dampens T-cell activation, leading to enhanced immune responses against tumors.[3][6]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. Why is this happening?
This compound has low aqueous solubility. When a concentrated stock solution of this compound in a solvent like DMSO is diluted into an aqueous-based cell culture medium, the inhibitor can precipitate out of solution. This is a common issue with hydrophobic small molecules.[7][8] Factors that can contribute to precipitation include the final concentration of the inhibitor, the concentration of DMSO in the final working solution, temperature fluctuations, and the specific components of your cell culture medium.[9]
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[8] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess any potential effects of the solvent on your cells.
Q4: Can I heat or sonicate the culture medium to dissolve the precipitated this compound?
While gentle warming and sonication can be used to aid in the dissolution of this compound in a solvent like DMSO when preparing a stock solution, it is generally not recommended to heat cell culture medium.[1] Heating can degrade sensitive components of the medium, such as vitamins and amino acids. If you observe precipitation in your final working solution, it is better to optimize the preparation protocol rather than trying to force the precipitate back into solution.
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound in various solvents. Data for specific cell culture media like DMEM or RPMI-1640 is limited; however, information on in vivo formulations provides insights into creating stable solutions in aqueous environments.
| Solvent/Vehicle System | Concentration | Observations | Citation(s) |
| DMSO | 25 mg/mL (55.73 mM) | Requires ultrasonication and warming to 60°C. Use newly opened, anhydrous DMSO. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.57 mM) | Clear solution. Suitable for in vivo use and can be adapted for in vitro experiments. | [10][11] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.57 mM) | Clear solution. SBE-β-CD is a solubilizing agent. | [1] |
Experimental Protocol: Preparing this compound Working Solutions in Cell Culture Media
This protocol provides a step-by-step guide to minimize precipitation when preparing working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Pre-warmed, complete cell culture medium (e.g., RPMI-1640 or DMEM with serum and supplements)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).
-
To aid dissolution, you may gently warm the solution to 37-60°C and sonicate in a water bath until the solution is clear.[1]
-
Aliquot the stock solution into small, single-use volumes in low-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Before preparing the final working solution, it is often beneficial to make an intermediate dilution of the DMSO stock in pre-warmed complete cell culture medium.
-
For example, dilute the 10 mM stock solution 1:10 in culture medium to create a 1 mM intermediate solution. This helps to gradually decrease the DMSO concentration.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the high-concentration stock if not preparing an intermediate) to your pre-warmed complete cell culture medium to achieve the desired final concentration of this compound.
-
Crucially, add the inhibitor solution to the culture medium dropwise while gently vortexing or swirling the tube. This rapid mixing helps to prevent localized high concentrations of the inhibitor and DMSO, which can lead to precipitation.
-
Ensure the final DMSO concentration in your working solution is as low as possible (ideally ≤ 0.1%).
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is recommended to prepare it again with a lower final concentration or a slightly higher DMSO concentration (while remaining within the tolerated limit for your cells).
-
Add the freshly prepared working solution to your cell cultures immediately. Do not store the diluted working solution for extended periods.
-
HPK1 Signaling Pathway
The following diagram illustrates the negative regulatory role of HPK1 in T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the subsequent dampening of the T-cell response. This compound inhibits this process, thereby promoting a more robust and sustained T-cell activation.
HPK1 Negative Regulation of TCR Signaling
Troubleshooting Workflow for this compound Insolubility
If you are encountering precipitation issues with this compound in your cell culture experiments, follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting this compound Insolubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | HPK1抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Hpk1-IN-34 and HPK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-34 and other Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The focus is on understanding and addressing potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] It has been shown to inhibit HPK1 with an IC50 value of less than 100 nM.[2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling, making it a target for cancer immunotherapy.[1][3][4] this compound contains an alkyne group, allowing it to be used in click chemistry applications.[2]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects occur when a drug or chemical probe interacts with and modulates the function of proteins other than its intended target.[5] For kinase inhibitors, this is a common concern due to the high degree of conservation in the ATP-binding pocket across the human kinome.[6][7][8] These unintended interactions can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicity in a clinical setting.[9]
Q3: Are there known off-targets for this compound?
Currently, there is limited publicly available information detailing the specific off-target profile of this compound. However, studies on other HPK1 inhibitors have highlighted several kinases and kinase families that are important to consider for counter-screening to ensure selectivity.
Q4: What are common potential off-targets for HPK1 inhibitors in general?
Based on the development of other HPK1 inhibitors, key off-targets to consider for selectivity profiling include:
-
Other MAP4K family members: To ensure the observed effects are specific to HPK1 inhibition. A key member to assess is MAP4K2.[4]
-
Janus Kinases (JAKs): Such as JAK1 and JAK2, which are involved in cytokine signaling pathways.[8][10]
-
Cyclin-Dependent Kinases (CDKs): For example, CDK2, which is involved in cell cycle regulation.[10]
-
Other kinases involved in immune signaling: Such as STK4 and TRKA.[4]
Researchers should ideally perform or have access to a broad kinase panel screening to understand the selectivity profile of the specific inhibitor they are using.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe an unexpected or inconsistent phenotype in your experiments with an HPK1 inhibitor, it is crucial to investigate the possibility of off-target effects.
Issue: My experimental results are not consistent with known HPK1 biology.
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected results with kinase inhibitors.
Experimental Protocols
Protocol 1: Validating On-Target Engagement in a Cellular Context
This protocol is designed to confirm that the observed cellular phenotype is a direct result of HPK1 inhibition.
Methodology:
-
Cell Lines: Use a parental cell line that expresses HPK1 (e.g., Jurkat T-cells) and a corresponding cell line where HPK1 has been knocked out (KO) or mutated to be catalytically inactive (kinase-dead, KD).[11][12]
-
Treatment: Treat both the parental and the HPK1 KO/KD cell lines with this compound across a range of concentrations.
-
Assay: Perform the cellular assay of interest (e.g., measuring IL-2 production, phosphorylation of a downstream target like SLP-76).
-
Analysis:
-
If the phenotype (e.g., increased IL-2 production) is observed in the parental cells but is absent or significantly blunted in the HPK1 KO/KD cells, it strongly suggests the effect is on-target.[11]
-
If the phenotype persists in the HPK1 KO/KD cells, it is likely due to an off-target effect.
-
Protocol 2: Determining Inhibitor Selectivity Profile
A comprehensive understanding of an inhibitor's selectivity is crucial. While often performed by specialized vendors, the principles are important for all users.
Methodology:
-
Platform Selection: Utilize a large-scale kinase screening platform (e.g., KINOMEscan™, DiscoverX). These platforms typically test the inhibitor against hundreds of human kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The output is usually a percentage of inhibition for each kinase. Hits are defined as kinases inhibited above a certain threshold (e.g., >90% inhibition).
-
Dose-Response: For any identified off-target "hits," perform follow-up dose-response experiments to determine the IC50 or Ki value for each of these kinases.
-
Data Presentation: Summarize the data in a selectivity table.
Data Presentation
Table 1: Example Selectivity Profile for an HPK1 Inhibitor
This table provides a template for summarizing quantitative data on the potency and selectivity of an HPK1 inhibitor. Researchers should populate this with their own experimental data.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. HPK1) | Kinase Family | Potential Role |
| HPK1 (MAP4K1) | 15 | 1x | MAP4K | Primary Target |
| MAP4K2 | 850 | 57x | MAP4K | Off-Target |
| JAK1 | >10,000 | >667x | JAK | Off-Target |
| JAK2 | 1,200 | 80x | JAK | Off-Target |
| CDK2 | >10,000 | >667x | CDK | Off-Target |
| STK4 | 5,500 | 367x | STK | Off-Target |
Signaling Pathway Visualization
Understanding the context in which HPK1 functions is critical for designing experiments and interpreting results.
Caption: Simplified HPK1 signaling pathway downstream of the T-Cell Receptor (TCR).
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Hpk1-IN-34
Welcome to the technical support center for Hpk1-IN-34. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments with this potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with a reported IC50 of less than 100 nM.[1][2][3] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets, such as SLP-76, thereby enhancing T-cell activation and cytokine production.[4] this compound is also a click chemistry reagent, as it contains an alkyne group, allowing it to be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for applications like target identification and visualization.[1][5]
Q2: What are the potential causes of batch-to-batch variability with this compound?
While specific batch-to-batch variability data for this compound is not publicly available, variability in small molecule inhibitors can generally arise from several factors during manufacturing and handling:[6][7][8][9][10]
-
Synthesis and Purification: Minor variations in the synthetic route, reaction conditions, or purification methods can lead to differences in the impurity profile between batches.
-
Purity and Formulation: The purity of the compound can vary between batches. The presence of residual solvents, salts, or byproducts can affect its activity.
-
Solid-State Properties: Differences in crystalline form (polymorphism) or amorphous content can impact solubility and dissolution rates.
-
Stability and Storage: Improper storage conditions or prolonged storage can lead to degradation of the compound.
Q3: How should I store and handle this compound to ensure its stability and consistency?
To minimize variability arising from handling, it is crucial to follow the manufacturer's storage recommendations. Generally, for solid forms of inhibitors like this compound, storage at -20°C for the long term (months to years) and at 4°C for shorter periods (weeks) is recommended.[3] Stock solutions in solvents like DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[11][12] It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What quality control measures can I perform to assess a new batch of this compound?
Before initiating critical experiments with a new batch, it is prudent to perform in-house quality control checks. This can include:
-
Purity Assessment: If equipment is available, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can verify the purity and identity of the compound.
-
Functional Assay: Perform a dose-response experiment using a standard in-house assay (e.g., an HPK1 kinase assay or a cellular assay measuring pSLP-76 levels) to determine the IC50 of the new batch and compare it to previous batches.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues that may be related to batch-to-batch variability of this compound.
| Observed Problem | Potential Cause (related to batch variability) | Recommended Troubleshooting Steps |
| Inconsistent IC50 values between experiments with different batches. | 1. Different Potency: The intrinsic activity of the new batch may be different due to purity or isomeric ratio variations. 2. Solubility Issues: The new batch may have different solubility characteristics, leading to a lower effective concentration. | 1. Perform a Dose-Response Curve: Run a full dose-response curve for the new batch side-by-side with a previously characterized "gold standard" batch if available. 2. Verify Solubility: Visually inspect the stock solution for any precipitation. If solubility issues are suspected, try gentle warming or sonication as recommended by the supplier.[5] Prepare fresh dilutions for each experiment. |
| Reduced or no inhibition of HPK1 activity in a biochemical assay. | 1. Compound Degradation: The inhibitor may have degraded due to improper storage or handling. 2. Low Purity: The batch may have a lower percentage of the active compound. | 1. Use a Fresh Aliquot: Thaw a new, previously unopened aliquot of the inhibitor. 2. Confirm Assay Validity: Run a positive control inhibitor (e.g., a different known HPK1 inhibitor) to ensure the assay is performing as expected. 3. Contact Supplier: If the issue persists, contact the supplier for the certificate of analysis (CoA) for that specific batch to check the purity and characterization data. |
| Variable effects in cell-based assays (e.g., inconsistent changes in cytokine levels or pSLP-76). | 1. Differences in Cell Permeability: Variations in the physical properties of the compound between batches could affect its ability to enter cells. 2. Off-Target Effects: Impurities in a particular batch may have off-target effects that confound the expected results.[13] | 1. Titrate the Compound: Perform a new dose-response experiment in your cellular assay to determine the optimal concentration for the new batch. 2. Assess Cell Viability: Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to ensure the observed effects are not due to toxicity from impurities. 3. Use a Downstream Readout: Confirm target engagement by measuring the phosphorylation of a direct downstream target like SLP-76 at Ser376 via Western Blot or a specific ELISA.[14][15] |
| Inconsistent results in click chemistry applications. | 1. Lower Purity/Incorrect Structure: The alkyne handle required for the click reaction may be absent or modified in a portion of the compound in a less pure batch. | 1. Confirm Identity: If possible, use analytical methods like Mass Spectrometry to confirm the molecular weight of the compound in the new batch. 2. Optimize Reaction Conditions: Titrate the inhibitor and the azide-containing probe to find the optimal concentrations for the new batch. |
Experimental Protocols
Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and provides a method to measure the in vitro activity of HPK1 and the potency of this compound.[16][17][18][19]
Materials:
-
Recombinant HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in kinase buffer at 2x the final desired concentration. Also, prepare a vehicle control (e.g., DMSO in kinase buffer).
-
Prepare Enzyme and Substrate/ATP Mix:
-
Dilute recombinant HPK1 enzyme to a 2x working concentration in kinase buffer.
-
Prepare a 2x substrate/ATP mixture in kinase buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically but can start from vendor recommendations.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the 2x this compound dilution or vehicle control to the wells of the plate.
-
Add 2.5 µL of the 2x HPK1 enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2x substrate/ATP mix to each well. The final volume will be 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the plate on a luminometer. The signal is proportional to the amount of ADP produced and thus the HPK1 activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-SLP-76 (Ser376)
This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of its direct substrate, SLP-76, in a relevant cell line like Jurkat T-cells.[14][20][21][22][23]
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76 or a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA/Ionomycin for the optimized time (e.g., 5-15 minutes) to induce HPK1 activation and SLP-76 phosphorylation.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total SLP-76 or a loading control to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative change in SLP-76 phosphorylation at different inhibitor concentrations.
Visualizations
HPK1 Signaling Pathway in T-Cells```dot
Caption: A logical workflow for troubleshooting potential batch-to-batch variability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HPK1抑制剂 | MCE [medchemexpress.cn]
- 3. abmole.com [abmole.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. HPK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 18. ulab360.com [ulab360.com]
- 19. carnabio.com [carnabio.com]
- 20. cdn.origene.com [cdn.origene.com]
- 21. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. bio-rad.com [bio-rad.com]
Overcoming resistance to Hpk1-IN-34 in cancer cell lines
Welcome to the technical support resource for Hpk1-IN-34. This guide provides troubleshooting advice and detailed protocols to help researchers overcome potential resistance and effectively utilize this hematopoietic progenitor kinase 1 (HPK1) inhibitor in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, with an IC50 value of less than 100 nM.[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] By inhibiting HPK1, this compound blocks the downstream phosphorylation of key adaptor proteins like SLP-76.[3][5] This action prevents the attenuation of the immune response, leading to enhanced T-cell activation, proliferation, and a more robust anti-tumor immune attack.[2][6]
Q2: I am not observing the expected increase in T-cell activation (e.g., IL-2 secretion) in my co-culture experiment. What are the possible reasons?
A2: Several factors could contribute to this issue:
-
Suboptimal Inhibitor Concentration: Ensure you have performed a dose-response curve to determine the optimal concentration of this compound for your specific cell lines.
-
Cell Health and Viability: Confirm the viability of both your cancer cells and T-cells. High cell death can mask the effects of the inhibitor.
-
T-cell Activation State: The basal activation state of your T-cells might be too low. Ensure proper stimulation, for example, with anti-CD3 and anti-CD28 antibodies.[7][8]
-
Assay Sensitivity: The assay used to measure T-cell activation (e.g., ELISA for IL-2) may not be sensitive enough. Consider using more sensitive methods like flow cytometry for activation markers (CD25, CD69) or ELISpot for cytokine secretion.
-
Development of Resistance: The cancer cell line may have intrinsic or has developed acquired resistance to HPK1 inhibition. Refer to the troubleshooting guide below for strategies to investigate this.
Q3: Can this compound be used in combination with other immunotherapies?
A3: Yes, preclinical studies suggest a strong synergistic potential when combining HPK1 inhibitors with other immunotherapeutic agents, such as anti-PD-1/PD-L1 checkpoint inhibitors.[2][9] The rationale is that while checkpoint inhibitors release the "brakes" on exhausted T-cells, HPK1 inhibitors can lower the initial threshold for T-cell activation, leading to a more potent and durable anti-tumor response.[8][9]
Troubleshooting Guide: Overcoming Resistance
Resistance to kinase inhibitors can be categorized as either primary (intrinsic) or acquired.[10] Below are potential mechanisms of resistance to this compound and how to troubleshoot them.
Issue 1: Reduced Sensitivity or Acquired Resistance After Prolonged Treatment
This is characterized by an increase in the IC50 value of this compound over time or a diminished functional response (e.g., decreased T-cell mediated cytotoxicity).
Caption: Workflow for investigating potential resistance mechanisms to this compound.
Potential Cause A: Alterations in the Drug Target (HPK1)
-
Mechanism: Cancer cells can develop resistance to kinase inhibitors through mutations in the kinase domain of the target protein, which reduces drug binding affinity.[11][12] A common example is the "gatekeeper" mutation (e.g., T790M in EGFR).[10] While HPK1 is primarily in immune cells, resistance in a co-culture system could theoretically arise from selection pressure on the T-cell population.
-
Troubleshooting Steps:
-
Isolate T-cells from the co-culture after prolonged exposure to this compound.
-
Sequence the kinase domain of the MAP4K1 gene to identify potential mutations.
-
Perform a Western blot to check for overexpression of HPK1 protein in the T-cells, which could require higher drug concentrations for effective inhibition.[13]
-
Potential Cause B: Activation of Bypass Signaling Pathways
-
Mechanism: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways that promote survival and proliferation.[10][12][13] For example, resistance to BRAF inhibitors in melanoma can be driven by the reactivation of the PI3K/AKT pathway.[12]
-
Troubleshooting Steps:
-
Treat both sensitive and resistant cancer cell lines with this compound.
-
Perform a phosphoproteomic analysis or use a phospho-kinase array to compare the activation status of various signaling pathways (e.g., PI3K/AKT, other MAPK pathways like ERK).
-
If a bypass pathway is identified, consider a combination therapy approach targeting both HPK1 and the activated bypass pathway.
-
Potential Cause C: Increased Immunosuppression by Cancer Cells
-
Mechanism: Cancer cells may adapt by increasing their secretion of immunosuppressive factors into the tumor microenvironment, effectively counteracting the enhanced T-cell activity promoted by HPK1 inhibition. Studies have shown that HPK1 knockout or inhibition can render T-cells resistant to suppressive factors like PGE2 and adenosine.[6][8] Resistant cancer cells may overcome this by producing these factors in greater quantities.
-
Troubleshooting Steps:
-
Culture sensitive and resistant cancer cells and collect the conditioned media.
-
Use ELISA or multiplex assays to quantify the levels of known immunosuppressive molecules such as TGF-β, PGE2, and adenosine.
-
Test whether blocking these immunosuppressive factors (e.g., with a TGF-β neutralizing antibody) can restore sensitivity to this compound in a co-culture model.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds.
Table 1: In Vitro Potency of Select HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | HPK1 | < 100 | Biochemical | [1] |
| Sunitinib | Multi-kinase | ~10 (Kᵢ) | Biochemical | [7] |
| Compound K | HPK1 | Not specified | Biochemical/Cellular | [9] |
| ISR-05 | HPK1 | 24,200 ± 5,070 | Kinase Inhibition | [14] |
| ISR-03 | HPK1 | 43,900 ± 134 | Kinase Inhibition | [14] |
| GNE-1858 | HPK1 | 1.9 | Biochemical | [15] |
Table 2: Example of Cellular Assay Results for an HPK1 Inhibitor
| Cell Type | Treatment | IL-2 Secretion (pg/mL) | pSLP-76 (% of Control) |
| Human PBMCs | Vehicle Control | 150 | 100% |
| Human PBMCs | HPK1 Inhibitor (1 µM) | 450 | 30% |
| Jurkat T-cells | Vehicle Control | 80 | 100% |
| Jurkat T-cells | HPK1 Inhibitor (1 µM) | 250 | 25% |
| Note: Data are representative and will vary based on experimental conditions. |
Key Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Activity Assay
This protocol is adapted from commercially available kinase assay kits to measure the direct inhibitory effect of this compound on HPK1 enzyme activity.[16][17]
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
This compound (and other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate.
-
Aliquot 12.5 µL of the master mix into each well of a 96-well plate.
-
Add 2.5 µL of this compound (at various concentrations) or DMSO (vehicle control) to the wells.
-
Add 10 µL of diluted recombinant HPK1 enzyme to initiate the reaction.
-
Incubate the plate at 30°C for 45-60 minutes.
-
To stop the reaction, add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader. The signal is inversely proportional to HPK1 inhibition.
-
Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.
Protocol 2: Cellular Phospho-SLP-76 (pSLP-76) Flow Cytometry Assay
This protocol measures the pharmacodynamic effect of this compound by quantifying the phosphorylation of its direct downstream target, SLP-76, in T-cells.[5][8]
Caption: Experimental workflow for measuring pSLP-76 levels via flow cytometry.
Materials:
-
Human PBMCs or Jurkat T-cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently conjugated anti-pSLP-76 (Ser376) antibody
-
FACS Buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Plate T-cells at a density of 1x10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with soluble or plate-bound anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
Immediately fix the cells by adding Fixation Buffer and incubating for 20 minutes at room temperature.
-
Wash the cells with FACS buffer and then permeabilize by adding Permeabilization Buffer.
-
Stain the cells with the anti-pSLP-76 antibody for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSLP-76 in the appropriate cell population.
HPK1 Signaling Pathway
HPK1 acts as a crucial negative feedback regulator in T-cell activation. Inhibition of HPK1 is expected to enhance anti-tumor immunity.
Caption: Simplified HPK1 signaling cascade downstream of T-cell receptor (TCR) activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annexpublishers.com [annexpublishers.com]
- 13. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Hpk1-IN-34 Technical Support Center: Toxicity Assessment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Hpk1-IN-34 in primary cell cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with an IC50 of less than 100 nM.[1] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] By inhibiting HPK1, this compound is expected to enhance T-cell activation and cytokine production, making it a compound of interest for immuno-oncology research.[3][4]
Q2: What are the known toxic effects of this compound on primary cells?
The Safety Data Sheet (SDS) for this compound states that it is "Not a hazardous substance or mixture." However, this does not preclude potential cytotoxic effects at high concentrations in sensitive primary cell cultures. HPK1 has been implicated in the regulation of apoptosis (programmed cell death) in T lymphocytes.[5][6][7] Therefore, inhibition of HPK1 by this compound could potentially interfere with normal apoptosis signaling, leading to altered cell viability. It is crucial to experimentally determine the cytotoxic concentration range for your specific primary cell type.
Q3: What are the recommended starting concentrations for this compound in primary cell culture experiments?
A sensible starting point for in vitro experiments is to test a wide range of concentrations centering around the reported IC50 for HPK1 inhibition (<100 nM). A typical dose-response experiment might include concentrations from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for efficacy and to identify the onset of any potential toxicity.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a solid. For cell culture applications, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cell death at low concentrations of this compound. | Inaccurate IC50 for your specific cell type: The reported IC50 is for kinase inhibition and may not reflect the cytotoxic concentration in your primary cells. | Perform a dose-response curve using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the CC50 (50% cytotoxic concentration) for your specific primary cell culture. |
| Solvent toxicity: High concentrations of DMSO can be toxic to primary cells. | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) in your experiments. | |
| Compound precipitation: this compound may precipitate out of solution at high concentrations or in certain media, leading to inaccurate dosing and potential toxicity from aggregates. | Visually inspect your culture medium for any precipitate after adding the compound. If precipitation is observed, try preparing fresh dilutions or using a lower starting concentration. Consider pre-warming the media before adding the compound stock solution.[8][9] | |
| Inconsistent results between experiments. | Variability in primary cell populations: Primary cells from different donors or even different isolations from the same donor can exhibit significant variability. | Use cells from multiple donors to ensure the observed effects are not donor-specific. Standardize your cell isolation and culture protocols as much as possible. |
| Instability of this compound in culture medium: The compound may degrade over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). Information on the long-term stability in specific culture media is limited, so empirical testing may be necessary. | |
| No observable effect of this compound on cell viability, even at high concentrations. | Cell type is resistant to this compound toxicity: Not all cell types will be equally sensitive. | Confirm that your primary cells express HPK1. If the goal is to induce a functional response rather than toxicity, assess endpoints more relevant to HPK1 inhibition, such as cytokine production (e.g., IL-2, IFN-γ) or proliferation in response to stimulation.[10][11] |
| Poor compound solubility or activity: The compound may not be fully dissolved or may have lost activity. | Ensure your stock solution is properly dissolved and has been stored correctly. Test the activity of your compound in a cell-free kinase assay if possible. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Tetrazolium-Based Assay (MTT/MTS)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on primary lymphocytes.
Materials:
-
Primary lymphocytes (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Isolate primary lymphocytes and resuspend them in complete culture medium. Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control containing the same concentration of DMSO as the highest drug concentration.
-
Treatment: Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells. This will result in a final volume of 200 µL per well.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Assay:
-
For MTT: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Assessment of Apoptosis Induction by Caspase Activity Assay
This protocol can be used to investigate if this compound induces apoptosis in primary T cells.
Materials:
-
Primary T cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Caspase activity assay kit (e.g., Caspase-3/7 Glo® Assay)
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Isolate and seed primary T cells in a 96-well white-walled plate at a density of 1 x 10^5 cells per well in 50 µL of medium.
-
Compound Treatment: Prepare 2X dilutions of this compound and a vehicle control in complete medium. Add 50 µL of these solutions to the respective wells. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Caspase Assay: Allow the plate to equilibrate to room temperature. Prepare the caspase reagent according to the manufacturer's instructions. Add 100 µL of the caspase reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Visualizations
Caption: HPK1 signaling pathway in T-cells.
Caption: Experimental workflow for toxicity testing.
Caption: Troubleshooting unexpected cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-cleaved HPK1 induces CD95L-independent activation-induced cell death in T and B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
Best Practices for Long-Term Storage of Hpk1-IN-34: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Hpk1-IN-34. Adhering to these guidelines will help ensure the stability and efficacy of the compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound, as a solid powder, should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1][2] Before opening, it is recommended to centrifuge the vial to ensure all the powder is collected at the bottom.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can impact the solubility of the compound.[2][3]
Q3: What is the best way to store this compound once it is in solution?
A3: Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1][5][6]
Q4: Can I do anything to improve the solubility of this compound in DMSO?
A4: Yes, if you encounter solubility issues, you can employ methods such as ultrasonication and gentle warming.[2][3][4] Warming the solution to 37°C or even up to 60°C can aid in dissolution.[3][4]
Q5: How can I prepare a sterile solution of this compound for cell culture experiments?
A5: To prepare a sterile stock solution, it is recommended to first dissolve the compound in DMSO and then filter it through a 0.2 μm microfilter.[1] When preparing working solutions for cell culture, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Compound has settled and compacted during shipping and storage. The solvent may have absorbed moisture. | Centrifuge the vial before opening to collect all the powder at the bottom.[1] Use fresh, anhydrous DMSO.[3] Employ ultrasonication and gentle warming (37-60°C) to aid dissolution.[3][4] |
| Precipitation Observed in Stock Solution After Thawing | The compound may have come out of solution during freezing. | Before use, warm the aliquot to room temperature or 37°C and vortex thoroughly to ensure the compound is fully redissolved.[4] Visually inspect the solution for any remaining precipitate. |
| Decreased or Inconsistent Compound Activity in Assays | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The stock solution may not be homogenous. | Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[4][5] Ensure the stock solution is completely thawed and mixed well before making dilutions. If degradation is suspected, it is advisable to use a fresh vial of the compound. |
| Working Solution Appears Cloudy or Contains Precipitate | The concentration of the compound exceeds its solubility in the aqueous-based culture medium. | When diluting the DMSO stock solution into your experimental medium, add the stock solution slowly while mixing.[2] If precipitation occurs, you may need to lower the final concentration of this compound in your working solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Before opening, centrifuge the vial of this compound powder to ensure all contents are at the bottom of the vial.
-
Calculation : To prepare a 10 mM stock solution of this compound (Molecular Weight: 448.49 g/mol ), you would dissolve 4.485 mg in 1 mL of DMSO.
-
Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Mixing : Vortex the solution to mix. If the compound does not fully dissolve, use an ultrasonic bath and/or warm the solution to 37°C.[4]
-
Aliquoting and Storage : Once the powder is completely dissolved, dispense the stock solution into single-use, tightly sealed aliquots. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common this compound storage issues.
References
Interpreting unexpected results from Hpk1-IN-34 experiments
Welcome to the technical support resource for Hpk1-IN-34. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at the serine 376 residue (pSLP-76 Ser376).[5][6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the destabilization of the TCR signaling complex and ultimately dampening the T-cell immune response.[7] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and leading to enhanced T-cell activation and cytokine production.[8][9]
Q2: What is the reported potency of this compound?
This compound has a reported IC50 (half-maximal inhibitory concentration) of less than 100 nM in biochemical assays.[1][2] It is important to note that the potency can vary between biochemical and cellular assays.
Q3: What is the significance of the alkyne group in the this compound structure?
This compound is a click chemistry reagent. It contains an alkyne group that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] This feature allows for the covalent labeling of this compound with reporter molecules (e.g., fluorophores, biotin) for use in target engagement and validation studies.
Q4: In which experimental systems is this compound typically used?
This compound is primarily used in immunology and immuno-oncology research. Common experimental systems include:
-
Biochemical kinase assays: To determine the direct inhibitory effect on purified recombinant HPK1 enzyme.[10][11]
-
Cell-based phosphorylation assays: Using cell lines like Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs) to measure the inhibition of SLP-76 phosphorylation.[3][5]
-
Functional T-cell assays: To assess downstream functional consequences of HPK1 inhibition, such as cytokine (e.g., IL-2, IFN-γ) secretion and T-cell proliferation.[5][12]
Troubleshooting Guide for Unexpected Results
This section addresses common unexpected outcomes that may be encountered during experiments with this compound and provides potential explanations and solutions.
Issue 1: Discrepancy between Biochemical and Cellular Assay Potency
-
Observation: this compound shows high potency (low nM IC50) in a biochemical kinase assay, but a significantly weaker effect (higher µM IC50/EC50) in a cellular assay (e.g., pSLP-76 inhibition or cytokine release).
-
Potential Causes & Solutions:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Troubleshooting: Consider using alternative cell lines or perform permeability assays (e.g., Caco-2) to assess the compound's characteristics.[4]
-
-
High Intracellular ATP: Cellular assays are conducted in the presence of high physiological concentrations of ATP (mM range), which can outcompete ATP-competitive inhibitors like this compound. Biochemical assays are often run at lower ATP concentrations, which can result in an overestimation of potency.[13][14]
-
Troubleshooting: When possible, run biochemical assays with ATP concentrations close to the Michaelis constant (Km) to better reflect physiological conditions.[14] Acknowledge that a drop in potency from biochemical to cellular assays is expected for ATP-competitive inhibitors.
-
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Troubleshooting: Test for efflux pump activity using known inhibitors or use cell lines with altered efflux pump expression.
-
-
Issue 2: No Effect or "Bell-Shaped" Dose-Response Curve in Functional Assays
-
Observation: In a cytokine release assay, increasing concentrations of this compound either show no effect, or the response (e.g., IL-2 secretion) increases at lower concentrations but then decreases at higher concentrations.
-
Potential Causes & Solutions:
-
Cytotoxicity: High concentrations of kinase inhibitors can be toxic to cells, leading to a decrease in cell viability and, consequently, a reduction in cytokine production.[15]
-
Troubleshooting: Always run a parallel cytotoxicity assay (e.g., using CellTiter-Glo®, LDH release, or trypan blue exclusion) with the same cell type, compound concentrations, and incubation time. This will help to distinguish a true inhibitory effect from a toxicity-induced artifact.
-
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases that are essential for T-cell activation or cytokine production, leading to a paradoxical inhibitory effect.[8][16]
-
Troubleshooting: Consult kinase selectivity profiling data if available. Consider testing the compound against a panel of related kinases (e.g., other MAP4K family members) to identify potential off-targets.[8]
-
-
Suboptimal Cell Stimulation: The level of T-cell activation might be too weak or too strong, masking the effect of the inhibitor.
-
Troubleshooting: Optimize the concentration of the stimulating agent (e.g., anti-CD3/CD28 antibodies or beads). Perform a dose-response of the stimulant to find a concentration that provides a robust but not saturating signal.
-
-
Issue 3: High Background Signal in pSLP-76 Cellular Assay
-
Observation: The unstimulated control wells (no T-cell activation) show a high level of pSLP-76 (Ser376), reducing the assay window and making it difficult to measure inhibition.
-
Potential Causes & Solutions:
-
Inappropriate Cell Handling: Jurkat cells and primary T-cells are sensitive. Excessive centrifugation, vortexing, or culturing at too high a density can cause basal activation.
-
Troubleshooting: Handle cells gently. Ensure cells are in a resting state before stimulation by, for example, serum-starving for a short period before the experiment.[6]
-
-
Lysis Buffer Issues: The lysis buffer may not effectively inhibit endogenous phosphatases and proteases, leading to inconsistent phosphorylation levels.
-
Troubleshooting: Ensure that the lysis buffer is always supplemented with fresh phosphatase and protease inhibitors immediately before use.[17] Keep lysates on ice at all times.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for Hpk1 inhibitors from various studies. Note that values can differ based on experimental conditions.
Table 1: Potency of Hpk1 Inhibitors in Different Assay Formats
| Compound | Biochemical IC50 | Cellular pSLP-76 IC50 | Cellular IL-2 EC50 | Reference |
| This compound | <100 nM | Not Reported | Not Reported | [1][2] |
| Compound 1 (Merck) | Not Reported | 17.6 - 19.8 nM | 4.85 nM | |
| Compound 2 (Merck) | Not Reported | 141.4 - 193.4 nM | Bell-shaped curve | |
| GNE-1858 | 1.9 nM | Not Reported | Not Reported | [18] |
| Sunitinib | ~10 nM (Ki) | Not Reported | Not Reported | [18][19] |
Table 2: Kinase Selectivity Profile for Representative Hpk1 Inhibitors
| Compound | HPK1 IC50 | JAK1 IC50 | JAK2 IC50 | Selectivity (JAK1/HPK1) | Selectivity (JAK2/HPK1) | Reference |
| XHS | 2.6 nM | 1952.6 nM | Not Reported | ~751-fold | Not Reported | [20] |
| XHV | 89 nM | 9968 nM | Not Reported | ~112-fold | Not Reported | [20] |
| Diazabicycloheptane 35 | 1.9 nM | >10,000 nM | 1138 nM | >5187-fold | ~599-fold | [21] |
Key Experimental Protocols
Biochemical HPK1 Kinase Assay (Luminescence-Based)
This protocol is a generalized procedure based on the principles of the ADP-Glo™ Kinase Assay.[10][11][22]
-
Reagent Preparation: Prepare kinase buffer, recombinant HPK1 enzyme, substrate (e.g., Myelin Basic Protein, MBP), and ATP solution.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[11]
-
Kinase Reaction: In a 96-well or 384-well plate, add the inhibitor dilution, followed by the HPK1 enzyme, and finally a mix of the substrate and ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Phospho-SLP-76 (Ser376) Assay (ELISA-Based)
This protocol is a generalized procedure for a sandwich ELISA to detect pSLP-76 in cell lysates.[9]
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells or isolated PBMCs under standard conditions.
-
Pre-incubate cells with serial dilutions of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an activating agent (e.g., anti-CD3/CD28 antibodies, H₂O₂) for a short period (e.g., 15-30 minutes).[6][17] Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in a buffer containing protease and phosphatase inhibitors. Keep on ice.
-
ELISA Procedure:
-
Add cell lysates to microwells pre-coated with a capture antibody for total SLP-76. Incubate to allow the protein to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes SLP-76 phosphorylated at Ser376. Incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.
-
Wash again and add a TMB substrate to develop color.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the signal to a total protein control if necessary. Plot the absorbance against the inhibitor concentration to calculate the IC50 value.
T-Cell Cytokine Release Assay
This is a general protocol for measuring cytokine secretion from PBMCs.[12][23]
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating and Treatment: Plate the PBMCs in a 96-well culture plate. Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
T-Cell Stimulation: Add a T-cell stimulus, such as anti-CD3/CD28 Dynabeads® or soluble antibodies, to the wells.
-
Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., IL-2, IFN-γ) in the supernatant using a suitable method such as ELISA, bead-based multiplex assay (e.g., Luminex), or TR-FRET.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration and fit to a dose-response curve to determine the EC50 value (the concentration that gives half-maximal response).
Visualized Workflows and Pathways
Caption: HPK1 signaling pathway and point of inhibition by this compound.
Caption: General workflow for cellular assays using this compound.
Caption: A logical guide for troubleshooting common unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. wp.ryvu.com [wp.ryvu.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. biofeng.com [biofeng.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sartorius.com [sartorius.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioauxilium.com [bioauxilium.com]
- 18. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPK1 Kinase Enzyme System Application Note [promega.com]
- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
How to control for vehicle effects when using Hpk1-IN-34
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-34. The following information will help you design experiments with appropriate vehicle controls to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro and in vivo studies with this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo applications, a common formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline. The primary challenge is the poor aqueous solubility of this compound, necessitating the use of organic solvents and surfactants to achieve a suitable concentration for administration.
Q2: Why is a vehicle control essential when working with this compound?
A2: The vehicle components themselves can have biological effects, which may confound the interpretation of data generated with this compound. HPK1 is a negative regulator of T-cell activation, and its inhibition is expected to enhance immune responses. Solvents like DMSO have been shown to inhibit T-cell activation and cytokine production at certain concentrations.[1][2][3][4][5] Therefore, a vehicle-only control group is critical to distinguish the effects of this compound from those of the delivery vehicle.
Q3: What are the known effects of common vehicle components on immune cells?
A3: The individual components of a typical this compound vehicle can impact experimental outcomes:
-
DMSO: Even at low concentrations (0.25% to 1%), DMSO can inhibit the activation of CD4+ T cells, reduce the production of cytokines like IL-4, IL-21, and IL-22, and suppress T-cell proliferation.[1][4] At higher concentrations (1% to 10%), it can further decrease the production of TNF-α, IFN-γ, and IL-2.[2][3][5]
-
PEG300: Polyethylene glycols (PEGs) are generally considered to have low toxicity and immunogenicity.[6][7][8] However, some studies suggest that PEGs can stimulate cytokine production and the formation of neutrophil extracellular traps.[9] The immunogenicity of PEG can be influenced by its molecular weight.[6]
-
Tween-80 (Polysorbate 80): This non-ionic surfactant is widely used to increase the solubility of hydrophobic compounds. While generally considered safe, high concentrations of Tween-80 have been associated with side effects such as hypersensitivity reactions.[10] It can also increase the permeability of cell membranes, which could affect drug uptake and cellular responses.[11]
Troubleshooting Guide: Unexpected Vehicle Effects
Issue 1: The vehicle control group shows suppressed immune cell activation or cytokine production.
-
Possible Cause: The concentration of DMSO in the final working solution may be too high. As noted, DMSO has well-documented immunosuppressive effects.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Calculate the final DMSO concentration: Determine the final percentage of DMSO in your in vitro or in vivo experiments.
-
Reduce DMSO concentration: If possible, lower the DMSO concentration in your stock solution and adjust the dilution to keep the final concentration in your assay below 0.1%.
-
Perform a DMSO dose-response experiment: Test a range of DMSO concentrations on your cells to determine the highest concentration that does not significantly affect your primary readouts (e.g., cell viability, proliferation, cytokine secretion).
-
Consider alternative solvents: If reducing DMSO is not feasible, explore other less biologically active solvents, although this may require re-validating the solubility and stability of this compound.
-
Issue 2: Inconsistent results are observed between different batches of vehicle preparation.
-
Possible Cause: Incomplete solubilization or precipitation of this compound in the vehicle. The order of mixing and the temperature can be critical for creating a stable formulation.
-
Troubleshooting Steps:
-
Standardize the preparation protocol: Ensure a consistent, step-by-step procedure for preparing the vehicle and the final drug formulation. A recommended protocol is provided in the "Experimental Protocols" section.
-
Visual inspection: Always visually inspect the final formulation for any signs of precipitation before administration.
-
Gentle warming and sonication: If solubility issues persist, gentle warming (to 37°C) and brief sonication can help dissolve the compound. However, be cautious about the stability of this compound under these conditions.
-
Issue 3: The in vivo vehicle control group exhibits unexpected toxicity or behavioral changes.
-
Possible Cause: The specific combination or concentration of vehicle components may be causing adverse effects in the animal model. High concentrations of Tween-80 and DMSO have been reported to cause behavioral changes in mice.[12][13]
-
Troubleshooting Steps:
-
Review the literature for your specific animal model: Different strains and species may have varying tolerances to specific vehicle components.
-
Conduct a pilot tolerability study: Before initiating a large-scale experiment, administer the vehicle to a small cohort of animals and monitor for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress) for a few days.
-
Adjust vehicle composition: If toxicity is observed, consider reducing the percentage of the potentially problematic component (e.g., Tween-80 or DMSO).
-
Data Presentation
Table 1: this compound Solubility and Formulation
| Parameter | In Vitro | In Vivo |
| Solvent | DMSO | DMSO, PEG300, Tween-80, Saline |
| Solubility in DMSO | ≥ 25 mg/mL (55.73 mM)[1] | - |
| Example Formulation | - | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Achievable Conc. | - | ≥ 2.5 mg/mL |
| Preparation Notes | Use newly opened, anhydrous DMSO. Warming and sonication may be required.[1] | Prepare fresh daily. Mix components in a specific order. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from a standard method for formulating poorly soluble compounds for in vivo use.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation (e.g., 2.5 mg/mL), add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing or pipetting until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of sterile saline to the mixture and mix thoroughly.
-
The final concentrations of the vehicle components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For the vehicle control group, follow the same procedure but substitute the this compound stock solution with 100 µL of 100% DMSO.
Protocol 2: In Vitro Vehicle Control Experiment
-
Culture your target cells (e.g., primary human T cells) under standard conditions.
-
Prepare a stock solution of this compound in 100% DMSO at a concentration 1000-fold higher than the highest final concentration to be tested.
-
Prepare a serial dilution of this compound in 100% DMSO.
-
For the vehicle control, use 100% DMSO.
-
Add the this compound dilutions and the vehicle control to the cell culture medium at a 1:1000 dilution. This will result in a final DMSO concentration of 0.1%.
-
Include an untreated control group (cells with culture medium only) to assess the baseline response.
-
Stimulate the cells as required by your experimental design (e.g., with anti-CD3/CD28 antibodies).
-
After the desired incubation period, assess your readouts (e.g., cytokine secretion by ELISA, cell proliferation by CFSE dilution, or activation marker expression by flow cytometry).
-
Compare the results from the this compound-treated groups to the vehicle control group to determine the specific effect of the inhibitor. Compare the vehicle control to the untreated control to assess any effects of the vehicle itself.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
References
- 1. CD4+ T cell activation, function, and metabolism are inhibited by low concentrations of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The effect of non-ionic detergent tween 80 on colcemid-resistant transformed mouse cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hpk1-IN-34 Efficacy: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-34's performance with alternative Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, supported by experimental data and detailed protocols. The focus is on secondary assays crucial for validating the efficacy of HPK1 inhibitors in enhancing T-cell function.
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell signaling.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2] The primary mechanism of HPK1 involves the phosphorylation of the adaptor protein SLP-76 at serine 376, which leads to the attenuation of T-cell receptor (TCR) signaling.[3][4] Therefore, validating the efficacy of an HPK1 inhibitor like this compound requires robust secondary assays that confirm its intended biological effect on T-cell activation.
Comparative Efficacy of HPK1 Inhibitors
The landscape of HPK1 inhibitors is expanding, with several compounds in preclinical and clinical development.[5] A direct comparison of their potency is essential for selecting the most effective therapeutic candidates. The half-maximal inhibitory concentration (IC50) in biochemical assays provides a primary measure of an inhibitor's potency.
| Inhibitor | IC50 (nM) | Notes |
| This compound | < 100[1] | A potent HPK1 inhibitor. |
| Compound 1 | Not specified, but described as a potent, small molecule HPK1 inhibitor.[6] | |
| BGB-15025 | Not specified, but is in Phase I/II clinical trials.[5] | Investigational inhibitor. |
| NDI-101150 | Not specified, but is in Phase I/II clinical trials.[5] | Oral inhibitor. |
| CFI-402411 | Not specified, but is in Phase I/II clinical trials.[5] | Potent inhibitor with immune-activating effects. |
| ISR-05 | 24,200 ± 5,070[7][8] | Novel hit scaffold. |
| ISR-03 | 43,900 ± 134[7][8] | Novel hit scaffold. |
HPK1 Signaling Pathway and Point of Intervention
HPK1 acts as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Understanding this pathway is key to designing and interpreting validation assays for inhibitors like this compound. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, an essential scaffold protein. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. HPK1 inhibitors block this initial phosphorylation step, thus sustaining the TCR signal and enhancing T-cell effector functions.
Experimental Workflow for Efficacy Validation
A multi-tiered approach is recommended to validate the efficacy of this compound, progressing from target engagement to cellular function. This workflow ensures a comprehensive assessment of the inhibitor's biological activity.
Experimental Protocols
Detailed methodologies for key secondary assays are provided below to ensure reproducibility and accurate interpretation of results.
pSLP-76 Cellular Phosphorylation Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular context.[9]
-
Cell Line: Jurkat T-cells or primary human T-cells.
-
Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control prior to stimulation.
-
Lysis and Detection: Following stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 are quantified using a sandwich ELISA or flow cytometry with phospho-specific antibodies.
-
Data Analysis: The ratio of pSLP-76 to total SLP-76 is calculated and normalized to the vehicle-treated control to determine the IC50 of this compound in a cellular setting.
Cytokine Secretion Assay
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function by measuring the production of key cytokines like IL-2 and IFN-γ.[10][11]
-
Cell Culture: Purified human or murine T-cells are cultured in the presence of TCR stimulation (e.g., anti-CD3/CD28 coated plates).
-
Inhibitor Treatment: Cells are treated with a dose-range of this compound.
-
Supernatant Collection: After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of secreted cytokines (IL-2, IFN-γ) in the supernatant is measured using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Cytokine levels in this compound-treated samples are compared to vehicle-treated controls to determine the EC50 (half-maximal effective concentration) for cytokine enhancement.
T-cell Proliferation Assay
This assay evaluates the overall impact of HPK1 inhibition on T-cell expansion, a critical aspect of an effective anti-tumor immune response.[11]
-
Cell Preparation: T-cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Stimulation and Treatment: Labeled T-cells are stimulated with anti-CD3/CD28 and treated with this compound or a vehicle control.
-
Incubation: Cells are cultured for several days (e.g., 3-5 days) to allow for multiple rounds of cell division.
-
Flow Cytometry Analysis: The dilution of the proliferation dye in the T-cell population is measured by flow cytometry. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: The percentage of divided cells and the proliferation index are calculated to quantify the effect of this compound on T-cell proliferation.
By employing these secondary assays, researchers can rigorously validate the efficacy of this compound, providing a strong rationale for its further development as a novel cancer immunotherapy. The presented data and protocols offer a framework for the objective comparison and characterization of HPK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giiresearch.com [giiresearch.com]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to HPK1 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of the selectivity of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on contextualizing the potential cross-reactivity of investigational compounds like Hpk1-IN-34. Due to the limited publicly available selectivity data for this compound, this guide leverages data from other well-characterized HPK1 inhibitors to provide a representative comparison.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2][3][4] Small molecule inhibitors of HPK1 are being developed to enhance anti-tumor immunity.[5][6] However, the high degree of structural similarity within the human kinome, particularly among the MAP4K family, presents a significant challenge in developing highly selective inhibitors.[1][2] Off-target inhibition can lead to confounding experimental results and potential toxicities. Therefore, rigorous cross-reactivity profiling is a critical step in the development of any new kinase inhibitor.
Representative Selectivity of HPK1 Inhibitors
| Inhibitor | Target Kinase(s) | Fold Selectivity vs. Other MAP4K Family Members | Fold Selectivity vs. Other Kinases of Interest | Reference |
| CompK | HPK1 | >50-fold vs. other MAP4K family members | Not specified | [1] |
| Compound K | HPK1 | >50-fold vs. other MAP4K family members | Not specified | [7] |
| A-745 | HPK1 | Not specified | Not specified | [7] |
| GNE-1858 | HPK1 | Not specified | Not specified | [7] |
| NDI-101150 | HPK1 | Highly selective | Not specified | [6][7] |
| Unnamed Aminopyrazine Derivative | HPK1 | Up to 60-fold vs. GLK (MAP4K3) | Up to 30,000-fold vs. Lck | [8] |
| Unnamed Isoquinoline Derivative | HPK1 | Excellent selectivity | Good selectivity vs. JAK3 | [8] |
| XHS | HPK1 | Not specified | 751-fold vs. JAK1 | [9] |
| XHV | HPK1 | Not specified | 112-fold vs. JAK1 | [9] |
Note: The selectivity is often determined by comparing the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) of the inhibitor for HPK1 versus other kinases. A higher fold selectivity indicates a more specific inhibitor. The MAP4K family includes HPK1 (MAP4K1), GCK (MAP4K2), GLK (MAP4K3), HGK (MAP4K4), KHS1 (MAP4K5), MINK1 (MAP4K6), and TNIK (MAP4K7). Janus kinases (JAKs) are another important family to consider for off-target effects due to their role in cytokine signaling.[9][10]
Experimental Protocols for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's selectivity profile involves a variety of sophisticated experimental techniques. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays
These assays directly measure the interaction of the inhibitor with purified kinase enzymes.
-
Radiometric Assays (e.g., HotSpot™): This traditional method measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.[3][11] The reduction in substrate phosphorylation in the presence of an inhibitor is quantified to determine its potency.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in the luminescent signal indicates inhibition. This method is highly amenable to high-throughput screening.
-
Competitive Binding Assays (e.g., KINOMEscan™): This technique measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR. This method provides a broad overview of the inhibitor's binding affinities across the kinome.
Cellular Assays
These assays assess the effect of the inhibitor on downstream signaling events in a cellular context, providing a more physiologically relevant measure of target engagement and selectivity.
-
Phosphorylation-Specific Western Blotting or ELISA: These methods measure the phosphorylation of a known downstream substrate of the target kinase. For HPK1, a common readout is the phosphorylation of SLP-76 at Ser376.[8] A reduction in pSLP-76 levels indicates target engagement.
-
Cytokine Production Assays: As HPK1 is a negative regulator of T-cell activation, its inhibition is expected to increase the production of cytokines like Interleukin-2 (IL-2).[8] Measuring IL-2 secretion from activated T-cells in the presence of an inhibitor provides a functional readout of its activity.
Visualizing Key Processes
To better understand the context of HPK1 inhibition and the methods used to assess it, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for kinase inhibitor selectivity profiling.
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: General workflow for kinase inhibitor selectivity profiling.
Conclusion
While a definitive cross-reactivity profile for this compound is not yet in the public domain, the analysis of other HPK1 inhibitors provides a valuable framework for understanding the potential off-target landscape. The key to developing a successful HPK1 inhibitor for research or therapeutic use lies in achieving high selectivity, particularly against other members of the MAP4K family and other kinases involved in immune signaling. Researchers using novel HPK1 inhibitors should consider performing their own selectivity profiling using the methods outlined in this guide to ensure the accurate interpretation of their experimental findings. As more data on next-generation HPK1 inhibitors becomes available, a clearer picture of their selectivity and potential for clinical translation will emerge.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. onclive.com [onclive.com]
- 7. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations [mdpi.com]
- 10. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPK1 as a Drug Target: A Comparative Guide to Hpk1-IN-34 and Alternative Tool Compounds
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a comparative analysis of Hpk1-IN-34 and other tool compounds for validating HPK1 as a therapeutic target, supported by experimental data and detailed protocols.
Performance Comparison of HPK1 Inhibitors
The validation of a drug target relies on potent, selective, and well-characterized chemical probes. Below is a summary of key quantitative data for this compound and a selection of alternative HPK1 inhibitors. This data facilitates an objective comparison of their utility in target validation studies.
| Compound | Biochemical IC50 (nM) | Cellular pSLP-76 Inhibition (IC50/EC50, nM) | Cellular IL-2 Production (EC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition, TGI) |
| This compound | <100[1] | Data Not Available | Data Not Available | Data Not Available |
| Compound "I" (Insilico Medicine) | 10.4[2] | Maintained 50% inhibition at 100 mg/kg in vivo[2] | Data Not Available | 42% TGI (30 mg/kg, BID) in CT26 model; 95% TGI in combination with anti-PD-1[2] |
| BGB-15025 | 1.04[3] | Potent reduction in T-cells[3] | Induces IL-2 production in T-cells[3] | Combination effect with anti-PD-1 in CT26 and EMT-6 models[3] |
| NDI-101150 | Sub-nanomolar | Enhances T-cell activation[4] | Augments B-cell activation and DC function[4] | Significant tumor growth inhibition in multiple syngeneic models[4] |
| Compound 1 (Ryvu) | Sub-nanomolar[5] | Efficiently blocks phosphorylation[6] | Induces elevated IL-2 release[6] | Efficacy in a mammary carcinoma syngeneic model[6] |
| DS21150768 | Remarkable inhibition | Enhances T-cell function[7] | Enhances cytokine responses in vivo[7] | Suppressed tumor growth in multiple mouse cancer models[7] |
| PCC-1 | Sub-nanomolar | Strong pSLP76 inhibition | Enhanced IL-2 and/or IFNγ production | Strong TGI in CT26 and MC38-hPD-L1 models[8] |
Note: "Data Not Available" indicates that specific quantitative data for this compound in these assays was not found in the currently available public domain literature.
HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the linker for activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). The phosphorylation of SLP-76 at Ser376 creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76/LAT signalosome and subsequent attenuation of downstream signaling, including the activation of NF-κB and AP-1, which are critical for T-cell activation and cytokine production. Inhibition of HPK1 kinase activity prevents this negative feedback, thus enhancing and sustaining T-cell responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 3. origene.com [origene.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. wp.ryvu.com [wp.ryvu.com]
- 6. HPK1 Kinase Enzyme System Application Note [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power Unleashed: A Comparative Guide to Hpk1-IN-34 in Combination with Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation, has emerged as a promising strategy in cancer immunotherapy. Small molecule inhibitors of HPK1, such as Hpk1-IN-34, are being explored for their potential to enhance anti-tumor immunity, not only as monotherapies but more compellingly, in synergistic combination with other immunomodulators. This guide provides a comparative overview of the pre-clinical evidence supporting the synergistic effects of HPK1 inhibitors, with a focus on their combination with immune checkpoint inhibitors, offering insights into their enhanced efficacy and underlying mechanisms.
Mechanism of Synergy: Releasing the Brakes on the Immune Response
HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting T-cell activation, proliferation, and effector function. By inhibiting HPK1, compounds like this compound remove this crucial brake, leading to a more robust and sustained anti-tumor immune response. This effect is particularly potent when combined with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies.
ICIs work by blocking the interaction between inhibitory receptors on T-cells (like PD-1) and their ligands on tumor cells (like PD-L1), which tumors exploit to evade immune attack. The synergistic effect of combining an HPK1 inhibitor with an ICI stems from a two-pronged assault on tumor-induced immunosuppression:
-
HPK1 Inhibition: Enhances the initial activation and effector function of T-cells, making them more responsive to tumor antigens.
-
Checkpoint Blockade: Prevents the subsequent deactivation of these potentiated T-cells within the tumor microenvironment.
This combination leads to a greater magnitude of T-cell infiltration into tumors, increased production of cytotoxic cytokines, and ultimately, more effective tumor cell killing.
Comparative Preclinical Data: HPK1 Inhibitors in Combination Therapy
While direct comparative studies of this compound against other HPK1 inhibitors in combination therapies are limited in publicly available literature, a growing body of preclinical data on various HPK1 inhibitors highlights the consistent and potent synergy with checkpoint blockade. The following tables summarize key findings from studies on different HPK1 inhibitors in syngeneic mouse tumor models.
Table 1: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1/PD-L1
| HPK1 Inhibitor | Mouse Model | Cancer Type | Monotherapy Effect (Tumor Growth Inhibition) | Combination Effect (Tumor Growth Inhibition) | Key Findings |
| NDI-101150 | EMT-6 | Breast Cancer | 7/10 mice with complete tumor regression | Not explicitly stated, but synergy demonstrated in CT-26 model | HPK1 inhibition was more effective than anti-PD-1 monotherapy in this model.[1] |
| CT-26 | Colorectal Carcinoma | Moderate TGI | Complete tumor regression in several mice | Demonstrates clear synergy with anti-PD-1.[1] | |
| DS-21150768 | MC38 OVA APL (Y3) | Colorectal Carcinoma | Ineffective | Significantly delayed tumor growth | Combination overcomes resistance to anti-PD-L1 monotherapy in a low-antigenicity model.[2] |
| MC38 OVA APL (A2) | Colorectal Carcinoma | Modest TGI | Significantly suppressed tumor growth | Enhanced efficacy in a model with higher antigenicity.[2] | |
| BGB-15025 | Not specified | Advanced Solid Tumors | No objective responses | 18.4% objective response rate | Clinical data demonstrating the necessity of combination for clinical response.[3] |
| Compound K | MC38 | Colorectal Carcinoma | Not specified | Superb antitumor efficacy | Combination therapy led to remarkable synergy.[4] |
| Unnamed HPK1i | BJAB and WSU-DLCL2 xenograft (zebrafish) | Non-Hodgkin's Lymphoma | Not specified | Enhanced efficiency of anti-PD-1 immunotherapy | HPK1 inhibition increased anti-PD-1-mediated T-cell cytotoxicity.[5] |
TGI: Tumor Growth Inhibition; APL: Altered Peptide Ligand
Table 2: Immunomodulatory Effects of HPK1 Inhibitors in Combination with Anti-PD-1/PD-L1
| HPK1 Inhibitor | Assay System | Key Biomarkers Measured | Monotherapy Effect | Combination Effect |
| NDI-101150 | Exhausted human T-cells (in vitro) | Cytokine production, proliferation | Restoration of T-cell function | Synergistic enhancement of T-cell activity |
| DS-21150768 | In vivo mouse models | Cytokine responses | Enhanced cytokine production | Further enhanced immune-related gene signatures in responsive tumors |
| Compound K | Human T-cells co-cultured with APCs | IFN-γ secretion | Increased IFN-γ release | Remarkable synergy with robust IFN-γ secretion |
| Unnamed HPK1i | Human PBMCs stimulated with superantigen | Cytokine secretion | Increased cytokine secretion | Further enhanced cytokine production |
APCs: Antigen Presenting Cells; PBMCs: Peripheral Blood Mononuclear Cells
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: General Experimental Workflow for Evaluating Synergy.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of HPK1 inhibitor synergy. Specific parameters may vary between studies.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice.
-
Syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma for C57BL/6, CT26 colon carcinoma for BALB/c).
-
This compound formulated for oral gavage or intraperitoneal (IP) injection.
-
Anti-mouse PD-1 or PD-L1 antibody (e.g., clone RMP1-14 or 10F.9G2) and corresponding isotype control.
-
Sterile PBS, cell culture medium, syringes, needles, calipers.
Procedure:
-
Tumor Cell Implantation: Syngeneic tumor cells (typically 0.5-1 x 10^6 cells in 100 µL PBS or medium) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Isotype control antibody + Vehicle
-
Group 4: Anti-PD-1/PD-L1 antibody + Vehicle
-
Group 5: this compound + Anti-PD-1/PD-L1 antibody
-
-
Treatment Administration:
-
This compound is administered daily or twice daily by oral gavage or IP injection at a predetermined dose.
-
Anti-PD-1/PD-L1 antibody (e.g., 100-200 µg per mouse) is administered IP, typically twice a week.
-
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight and general health of the mice are also monitored.
-
Endpoint Analysis: Mice are euthanized when tumors reach a predetermined maximum size or at the end of the study. Tumors, spleens, and tumor-draining lymph nodes can be harvested for further analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry, or cytokine analysis).
In Vitro T-Cell Activation and Cytokine Release Assay
Objective: To assess the effect of this compound and an anti-PD-1/PD-L1 antibody on T-cell activation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Purified human CD3+ T-cells (optional, for more specific analysis).
-
Anti-human CD3 and anti-human CD28 antibodies.
-
This compound.
-
Anti-human PD-1 antibody.
-
Cell culture plates (96-well, flat-bottom).
-
Complete RPMI-1640 medium.
-
ELISA or Cytometric Bead Array (CBA) kits for human IFN-γ and IL-2.
Procedure:
-
Plate Coating: 96-well plates are coated with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Plates are washed with sterile PBS before use.
-
Cell Plating: PBMCs or purified T-cells are plated at a density of 1-2 x 10^5 cells per well.
-
Treatment: Cells are treated with:
-
Vehicle (e.g., DMSO)
-
This compound (at various concentrations)
-
Anti-PD-1 antibody (e.g., 10 µg/mL)
-
This compound and anti-PD-1 antibody in combination
-
-
Stimulation: Soluble anti-CD28 antibody (e.g., 1-2 µg/mL) is added to all wells to provide co-stimulation.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Analysis: After incubation, the supernatant is collected from each well. The concentration of IFN-γ and IL-2 is measured using ELISA or CBA according to the manufacturer's instructions.
-
Proliferation Analysis (Optional): T-cells can be labeled with a proliferation dye such as CFSE or CellTrace Violet before plating. After incubation, cells are harvested and analyzed by flow cytometry to measure dye dilution as an indicator of cell division.
Conclusion
The available preclinical evidence strongly supports the synergistic potential of combining HPK1 inhibitors like this compound with immune checkpoint inhibitors. This combination strategy effectively enhances anti-tumor immunity by boosting T-cell activation and overcoming immunosuppressive mechanisms within the tumor microenvironment. While further studies, particularly head-to-head comparisons of different HPK1 inhibitors, are needed, the data presented in this guide provide a solid rationale for the continued development of this compound as a key component of next-generation combination immunotherapies for cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 3. onclive.com [onclive.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hpk1-IN-34 and Other Hematopoietic Progenitor Kinase 1 Inhibitors
An Independent Review of Hpk1-IN-34's Potency in the Context of Known HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The development of potent and selective HPK1 inhibitors is an area of intense research. This guide provides an independent verification of the reported half-maximal inhibitory concentration (IC50) of this compound by comparing it with other published small molecule inhibitors of HPK1. Due to the limited availability of direct independent verification studies for this compound, this comparison relies on publicly available data for alternative compounds.
This compound is reported to be an inhibitor of HPK1 with an IC50 value of less than 100 nM[1][2]. To provide context for this reported potency, this guide presents a comparative table of IC50 values for other known HPK1 inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions, such as ATP concentration and the substrate used. Therefore, direct comparison between different studies should be interpreted with caution.
Comparative Potency of HPK1 Inhibitors
The following table summarizes the reported IC50 values for this compound and a selection of other small molecule HPK1 inhibitors. This data is compiled from various sources to provide a broad overview of the current landscape of HPK1 inhibitor development.
| Compound | Reported IC50 (nM) | Additional Information |
| This compound | <100[1][2] | Contains an alkyne group for click chemistry applications.[1] |
| HPK1-IN-3 | 0.25[3] | ATP-competitive inhibitor with an EC50 of 108 nM in human PBMCs.[3] |
| Compound from EMD Serono | 0.2[4] | Orally bioavailable with an IC50 of 3 nM in a Jurkat cellular assay.[4] |
| Diaminopyrimidine Carboxamide 5 | 0.29 | Exhibited an IL-2 EC50 of 165 nM. |
| GNE-1858 | 1.9[5] | A potent HPK1 inhibitor.[5] |
| XHS (piperazine analog) | 2.6[5][6] | Shows an IC50 of 0.6 µM in a SLP76 PBMC assay.[5] |
| Sunitinib | ~10[5] | A multi-receptor tyrosine kinase inhibitor with activity against HPK1.[5] |
| ISR-05 | 24,200 ± 5,070[7][8] | A novel hit scaffold identified through virtual screening.[7][8] |
| ISR-03 | 43,900 ± 134[7] | A novel hit scaffold identified through virtual screening.[7] |
Experimental Protocols for IC50 Determination
The determination of an inhibitor's IC50 value is crucial for its characterization. While the specific protocol for this compound is not publicly detailed, a general in vitro kinase assay protocol is outlined below. This protocol is representative of the methods used to assess the potency of kinase inhibitors.
Representative In Vitro HPK1 Kinase Assay Protocol
This protocol describes a typical luminescence-based kinase assay to measure the activity of HPK1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for HPK1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Preparation: Prepare a solution containing the recombinant HPK1 enzyme and the kinase substrate in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate solution to the wells of the assay plate containing the test compounds.
-
ATP Addition: Prepare an ATP solution in the assay buffer at a concentration close to its Km for HPK1. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To better understand the context of HPK1 inhibition and the experimental workflow for determining potency, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Hpk1-IN-34
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hpk1-IN-34, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, compounds of this nature are generally handled as potentially hazardous. Appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile or latex gloves are recommended. |
| Body Protection | Laboratory Coat | An impervious, long-sleeved lab coat is essential. |
| Respiratory Protection | Respirator | Recommended when handling the powder form to avoid dust inhalation. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Aerosol and Dust Formation: Avoid the formation of dust and aerosols when handling the solid compound.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.
Spill Cleanup Kit Contents:
-
Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Appropriate PPE (as listed in the table above)
-
Waste disposal bags
-
Scoop and scraper for solid materials
-
Decontamination solution (e.g., detergent and water, followed by 70% ethanol)
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of respiratory exposure.
-
Don PPE: Before attempting to clean the spill, put on all necessary personal protective equipment.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent material, starting from the outside and working inwards to prevent spreading.
-
For solid spills: Carefully scoop the powder into a designated waste container, avoiding dust generation.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable cleaning agent (e.g., soap and water).
-
Wipe the area with 70% ethanol to ensure complete decontamination.
-
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for proper disposal according to institutional and local regulations.
-
Report the Incident: Report the spill to the laboratory supervisor and the relevant safety office as per your institution's policy.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Disposal Guidelines:
-
Solid Waste: Collect all solid waste, including empty vials and contaminated materials, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemically resistant container.
-
Arrangement for Disposal: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
HPK1 Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. Understanding its mechanism of action is crucial for experimental design.
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay:
The following is a generalized workflow for assessing the inhibitory activity of this compound.
Caption: A typical experimental workflow for an in vitro kinase assay to determine the IC50 of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
